molecular formula C19H19IN2 B094839 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide CAS No. 19487-71-9

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Cat. No.: B094839
CAS No.: 19487-71-9
M. Wt: 402.3 g/mol
InChI Key: OJPXVCNNSLIXDJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide is a useful research compound. Its molecular formula is C19H19IN2 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18N2.HI/c1-2-21-15-13-16(18-10-6-7-11-19(18)21)12-14-20-17-8-4-3-5-9-17;/h3-15H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPXVCNNSLIXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19487-71-9
Record name Quinolinium, 1-ethyl-4-[2-(phenylamino)ethenyl]-, iodide (1:1)
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Record name 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide
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Record name 1-ethyl-4-[2-(phenylamino)vinyl]quinolinium iodide
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Foundational & Exploratory

Linear and nonlinear optical properties of quinolinium iodide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Linear and Nonlinear Optical Properties of Quinolinium Iodide Derivatives

Abstract

Quinolinium iodide derivatives represent a versatile class of organic salts characterized by a positively charged quinolinium cation and an iodide anion. Their unique electronic structure, featuring an electron-deficient quinolinium core, makes them exceptional candidates for applications in optical technologies. This guide provides a comprehensive technical overview of the linear and nonlinear optical (NLO) properties of these compounds. We delve into the fundamental principles of their light-matter interactions, explore the structure-property relationships that govern their optical responses, and detail the experimental methodologies used for their characterization. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced optical materials for applications ranging from bio-imaging and sensing to optical limiting and information technology.

Introduction

The field of photonics relies on materials that can precisely control and manipulate light. Organic molecules have emerged as highly promising candidates due to their synthetic tunability, allowing for the fine-tuning of their electronic and optical properties. Among these, quinolinium-based compounds are of significant interest. The quinoline ring system is a core scaffold in many pharmacologically active agents and is known for its high thermal and chemical stability and electron-transporting capabilities.[1] When N-alkylated, it forms a quinolinium salt, which enhances its electron-accepting nature. This feature is a cornerstone for designing molecules with significant intramolecular charge-transfer (ICT) character, a key requirement for high-performance NLO materials.[2]

Compounds designed with an electron donor (D) and an electron acceptor (A) moiety connected by a π-conjugated bridge (D-π-A) often exhibit substantial NLO responses.[3] Quinolinium iodide derivatives frequently embody this D-π-A architecture, where the quinolinium cation acts as a powerful acceptor. This guide will first explore their fundamental linear optical properties—absorption and fluorescence—before providing a detailed examination of their more complex nonlinear optical behaviors, with a focus on third-order processes like two-photon absorption (TPA) and nonlinear refraction.

Part I: Linear Optical Properties

Linear optical properties describe the material's response when the intensity of the incident light is low. These properties, primarily absorption and fluorescence, are governed by the electronic transitions between the ground state and the first few excited states of the molecule.

Theoretical Background and Structure-Property Relationships

The absorption of light by a quinolinium derivative promotes an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of maximum absorption (λmax).[4] Key structural features that influence these properties include:

  • Conjugation Length: Extending the π-conjugated system, for instance by introducing vinyl or ethynyl spacers, typically leads to a bathochromic (red) shift in the absorption and emission spectra, as it lowers the HOMO-LUMO gap.[5]

  • Donor/Acceptor Strength: The strength of the electron-donating groups attached to the π-system and the electron-accepting strength of the quinolinium core significantly impact the degree of intramolecular charge transfer. Stronger donors generally cause a red shift and can enhance fluorescence quantum yield.[5]

  • Substitution Position: The relative position of donor and acceptor groups on the quinoline ring can have a profound effect on the molecule's polarizability and absorption characteristics.[6]

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting these properties.[4][6] Calculations can provide insights into the HOMO-LUMO energy gap, oscillator strengths of electronic transitions, and the nature of the excited states, guiding the rational design of new derivatives with targeted optical characteristics.[4][7]

Experimental Characterization: UV-Vis and Fluorescence Spectroscopy

The linear optical properties are primarily investigated using UV-Vis absorption and fluorescence spectroscopy.[4] These techniques provide crucial data on λmax, molar absorptivity (ε), emission wavelength (λem), and fluorescence quantum yield (ΦF).

Protocol 1: Measurement of UV-Vis Absorption Spectrum

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a quinolinium iodide derivative.

Materials:

  • Quinolinium iodide derivative

  • Spectroscopic grade solvent (e.g., Toluene, Chloroform, DMF)[4][8][9]

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the quinolinium iodide sample and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10-3 M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 10-5 M to 10-6 M). The ideal concentration should yield an absorbance between 0.1 and 1.0 at λmax.

  • Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the desired wavelength range (e.g., 250-800 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan to correct for solvent absorption and any cuvette mismatch.

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer.

  • Data Acquisition: Run the absorption scan. The resulting spectrum will plot absorbance versus wavelength.

  • Data Analysis:

    • Identify the wavelength at which the highest peak occurs. This is λmax.

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

Part II: Nonlinear Optical (NLO) Properties

NLO phenomena occur at high light intensities, such as those from a laser, where the material's optical properties (like refractive index and absorption coefficient) become dependent on the intensity of the light itself. For centrosymmetric molecules like many quinolinium iodide crystals, the most relevant NLO effects are third-order (χ(3)).[9][10]

Key Third-Order NLO Phenomena
  • Nonlinear Refraction (n2): The refractive index of the material changes with light intensity (n = n0 + n2I), where n0 is the linear refractive index and I is the intensity. A positive n2 leads to self-focusing, while a negative n2 causes self-defocusing.

  • Nonlinear Absorption (β): The absorption coefficient becomes intensity-dependent (α = α0 + βI). This includes two-photon absorption (TPA), where a molecule simultaneously absorbs two photons, and reverse saturable absorption (RSA), where the excited state has a larger absorption cross-section than the ground state.[11][12]

These properties are crucial for applications like optical limiting (protecting sensors from high-intensity laser damage) and all-optical switching.[2][11]

Structure-Property Relationships for NLO Activity

The magnitude of the third-order NLO response is highly dependent on molecular structure.[13]

  • D-π-A Design: This molecular architecture promotes a large change in dipole moment upon excitation, which is a key factor for enhancing NLO properties. Modification of the quinolinium cation structure increases the conjugated system, which is beneficial for the delocalization of electrons, resulting in an increase in the TPA cross-section.[8]

  • π-Conjugated Bridge: The nature of the π-linker plays a decisive role. Electron-rich bridges can improve intramolecular charge transfer and enhance NLO properties.[5]

  • Molecular Symmetry: While D-π-A designs are often asymmetric, symmetric structures (e.g., D-π-A-π-D or A-π-D-π-A) can also exhibit exceptionally large TPA cross-sections.[14]

Experimental Characterization: The Z-Scan Technique

The Z-scan technique is a simple yet highly sensitive single-beam method for measuring the sign and magnitude of both nonlinear refraction (n2) and nonlinear absorption (β).[11][12][15]

The experiment involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmitted light through a finite aperture in the far field.

  • Closed-Aperture Z-Scan: Sensitive to both nonlinear refraction and absorption. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n2 (self-defocusing), while a valley-peak signature indicates a positive n2 (self-focusing).

  • Open-Aperture Z-Scan (S=1): The aperture is fully opened to collect all transmitted light. This configuration is insensitive to refractive effects and solely measures nonlinear absorption. A dip in transmittance at the focus indicates induced absorption (like TPA or RSA).

By dividing the closed-aperture data by the open-aperture data, the purely refractive nonlinear effects can be isolated.[15]

Diagram 1: The Z-Scan Experimental Workflow

Z_Scan_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Laser CW or Pulsed Laser (e.g., 635 nm Diode) Filter Spatial Filter (for TEM00 Beam) Laser->Filter Lens Focusing Lens Filter->Lens Sample Sample on Translation Stage Lens->Sample z-axis motion Aperture Finite Aperture Sample->Aperture Detector Photodetector Aperture->Detector DAQ Data Acquisition System Detector->DAQ Open Open Aperture (S=1) Measures T(z) DAQ->Open Raw Data Closed Closed Aperture (S<1) Measures T(z) DAQ->Closed Raw Data Divide Divide: Closed / Open Open->Divide FitOpen Fit Data to obtain Nonlinear Absorption (β) Open->FitOpen Closed->Divide FitClosed Fit Data to obtain Nonlinear Refraction (n₂) Divide->FitClosed Result Calculate Third-Order Susceptibility (χ³) FitOpen->Result FitClosed->Result

Caption: Workflow for Z-scan measurement and analysis.

Protocol 2: Z-Scan Measurement of Third-Order NLO Properties

Objective: To determine the nonlinear refractive index (n2), nonlinear absorption coefficient (β), and third-order susceptibility (χ(3)) of a quinolinium iodide derivative.

Materials & Equipment:

  • Quinolinium iodide derivative dissolved in a suitable solvent (e.g., chloroform) at a known concentration (e.g., 10-3 M).[9]

  • High-quality optical cuvette (1 mm path length).

  • CW or pulsed laser with a high-quality Gaussian (TEM00) beam profile (e.g., 635 nm diode laser).[9][11]

  • Focusing lens, spatial filter, and variable aperture.

  • Motorized translation stage with high precision.

  • Photodetector and power meter.

  • Data acquisition system (e.g., lock-in amplifier and computer).

Methodology:

  • System Alignment: Align the laser, spatial filter, and focusing lens to achieve a clean, focused Gaussian beam.

  • Sample Preparation: Place the sample solution in the cuvette and mount it on the translation stage at the focal plane of the lens.

  • Open-Aperture Scan:

    • Remove the aperture (or open it completely, S=1) so the detector collects all the transmitted light.

    • Translate the sample along the z-axis through the focus over a range of several Rayleigh lengths (e.g., -10Z0 to +10Z0).

    • Record the transmitted power as a function of the sample position, z. The resulting curve is the open-aperture Z-scan trace.

    • A valley at z=0 indicates nonlinear absorption. The depth of this valley is used to calculate β.[9]

  • Closed-Aperture Scan:

    • Place the aperture before the detector. A typical linear transmittance for the aperture (S) is between 0.1 and 0.5.[15]

    • Repeat the translation of the sample through the focus, again recording transmittance versus position. This is the closed-aperture trace.

  • Data Analysis:

    • Fit the open-aperture data to the appropriate theoretical model to extract the nonlinear absorption coefficient, β.[12]

    • Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.

    • Fit the resulting curve to determine ΔTp-v (the difference between the peak and valley transmittance). This value is directly related to the on-axis nonlinear phase shift, which is used to calculate n2.[15]

    • The real and imaginary parts of the third-order susceptibility, χ(3), can be calculated from n2 and β, respectively.[9][12]

Quantitative Data Summary

The NLO properties of quinolinium derivatives can be significantly influenced by their molecular structure. The table below summarizes representative data for selected compounds.

Compound TypeKey Structural FeatureNLO PropertyMeasured ValueReference
Quinolinium-CarbazoleExtended π-conjugationTPA Cross-Section (δ)491 - 515 GM[8]
8-hydroxyquinolin-1-ium carboxylateAnion variationn2 (cm²/W)~10-8[9]
8-hydroxyquinolin-1-ium carboxylateAnion variationβ (cm/W)~10-4[9]
Quinolinium 4-aminobenzoate (ABAQ)Proton transfer complexSHG Efficiency90% of KDP[2]
PCLQID-π-A styryl dyeThird-order nonlinearityHigh (determined by Z-scan)[10]

Note: GM = Goeppert-Mayer unit (1 GM = 10-50 cm4 s photon-1). KDP = Potassium dihydrogen phosphate.

Part III: Applications and Future Outlook

The unique linear and nonlinear optical properties of quinolinium iodide derivatives make them suitable for a range of advanced applications.

Two-Photon Fluorescence Microscopy

One of the most promising applications is in two-photon fluorescence microscopy for bio-imaging.[8] TPA allows for excitation using near-infrared (NIR) light, which has several advantages over traditional one-photon (UV-Vis) excitation:

  • Deeper Tissue Penetration: NIR light is scattered less by biological tissue.[14]

  • Reduced Phototoxicity: Lower energy NIR photons cause less damage to living cells.[16]

  • Inherent 3D Resolution: TPA only occurs at the focal point where laser intensity is highest, providing intrinsic three-dimensional sectioning without a confocal pinhole.[8]

Quinolinium-carbazole derivatives have been successfully developed as two-photon fluorescent probes for staining nucleic acids, showing TPA cross-sections up to 515 GM and excellent photostability.[8]

Optical Limiting

Materials with strong nonlinear absorption (RSA or TPA) are candidates for optical limiting devices. These devices transmit light normally at low intensities but become opaque at high intensities, protecting sensitive optical sensors or human eyes from laser-induced damage.[11] The reverse saturable absorption observed in some quinolinium salts makes them promising for this application.[11]

Future Outlook

The field continues to evolve, with ongoing research focused on several key areas:

  • Molecular Engineering: The rational design of new derivatives with even larger NLO responses is a primary goal. This involves synthesizing molecules with optimized donor-acceptor combinations, extended and tailored π-systems, and exploring multi-branched or octupolar structures.[17]

  • Material Processing: Integrating these organic salts into practical device formats, such as thin films or polymer matrices, while maintaining their excellent optical properties is a significant challenge.[6][12]

  • Expanding Applications: While bio-imaging is a major driver, research into their use in photodynamic therapy, optical data storage, and all-optical signal processing is expanding.[14]

Conclusion

Quinolinium iodide derivatives are a compelling class of organic optical materials. Their properties are underpinned by a highly tunable electronic structure, often based on an efficient intramolecular charge-transfer mechanism. The ability to systematically modify their chemical architecture allows for precise control over both linear absorption/emission and third-order nonlinear optical responses. Standard characterization techniques like UV-Vis spectroscopy and the Z-scan method provide the essential data to quantify their performance. With demonstrated applications as two-photon fluorescent probes and potential for optical limiting, quinolinium iodide derivatives are poised to play an increasingly important role in the development of next-generation photonic and biophotonic technologies.

References

  • Correlation between structural studies and third order NLO properties of selected new quinolinium semi-organic compounds | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Near-Infrared Light-Excited Quinolinium-Carbazole Small Molecule as Two-Photon Fluorescence Nucleic Acid Probe. (2024). Molecules, 29(5), 1059. [Link]

  • Synthesis, growth and third-order nonlinear optical properties of quinolinium single crystal-PCLQI. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • SYNTHESIS AND NONLINEAR OPTICAL PROPERTIES OF IONIC LIQUIDS LIKE BY Z-SCAN TECHNIQUE. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. (2020). Archiv der Pharmazie, 353(5), e1900350. [Link]

  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (2021). Materials, 15(1), 176. [Link]

  • Picosecond measurement of the nonlinear refractive index of new salts of carboxylate anions with chiral ammonium cations. (n.d.). Saber UCV. Retrieved February 20, 2026, from [Link]

  • Two-photon absorption properties of chimeric quinoline derivatives in THF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Molecules, 26(9), 2739. [Link]

  • Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies. (2004). Bioorganic & Medicinal Chemistry, 12(16), 4533–4541. [Link]

  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (2022). Crystals, 12(4), 515. [Link]

  • Nonlinear optical investigations of Quinine and Quinotoxine salts by Z-scan technique. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Exceptionally High Two-Photon Absorption Cross Sections in Quinoidal Diazaacene-Bithiophene Derivatives. (n.d.). Angewandte Chemie International Edition. [Link]

  • Linear-Nonlinear Optical and Quantum Chemical Studies on Quinolinium 4-Aminobenzoate. (2020). Crystal Research and Technology, 56(4), 2000171. [Link]

  • Chemically Modified Quinoidal Oligothiophenes for Enhanced Linear and Third-Order Nonlinear Optical Properties. (n.d.). ACS Omega. [Link]

  • Z-Scan Measurements of Optical Nonlinearities. (n.d.). University of Central Florida. Retrieved February 20, 2026, from [Link]

  • Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). (n.d.). WashU Medicine Research Profiles. Retrieved February 20, 2026, from [Link]

  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. (2022). ACS Omega, 7(34), 30283–30297. [Link]

  • Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response. (2013). Journal of the Mexican Chemical Society, 57(3), 209–214. [Link]

  • Two-Photon Absorption: An Open Door to the NIR-II Biological Window? (2022). ChemBioChem, 23(17), e202200234. [Link]

  • A systematic study of the structure–property relationship of a series of nonlinear optical (NLO) julolidinyl-based chromophores with a thieno[3,2-b]thiophene moiety. (n.d.). Journal of Materials Chemistry C. [Link]

  • Investigation of Two-Photon Absorption Properties in Branched Alkene and Alkyne Chromophores. (n.d.). University of Central Florida. Retrieved February 20, 2026, from [Link]

  • Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C60 Doped Poly(dimethylacetylendicarboxylate). (n.d.). Retrieved February 20, 2026, from [Link]

  • Structure-Property Relationships in Non-Linear Optical Crystals II The IR Region Preface | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

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A Comparative Analysis for Advanced Optical Applications: 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and DAST Crystals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced optical materials, the quest for compounds with superior nonlinear optical (NLO) properties is a driving force for innovation in fields ranging from telecommunications to biomedical imaging and drug delivery. Among the plethora of organic NLO materials, 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) has emerged as a benchmark crystal, renowned for its exceptional second-order NLO efficiency. This guide delves into a comprehensive comparative analysis of DAST and a promising, yet less-explored compound, 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide. By examining their core chemical structures, synthesis, crystal growth, and optical properties, this document aims to provide researchers and professionals with the critical insights necessary to evaluate their potential for next-generation applications.

Molecular Architecture: The Foundation of Nonlinearity

The NLO response of a material is intrinsically linked to its molecular structure. Both 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and DAST are organic salts, a class of materials known for their large molecular hyperpolarizabilities and propensity to form non-centrosymmetric crystal structures, a prerequisite for second-order NLO activity.

1.1. DAST: The Archetypal Stilbazolium Crystal

DAST is composed of a cationic stilbazolium chromophore and a tosylate anion. The stilbazolium cation features a N,N-dimethylamino group as a strong electron donor and a pyridinium ring as an electron acceptor, connected by a π-conjugated bridge. This donor-π-acceptor (D-π-A) architecture is fundamental to its large second-order hyperpolarizability (β). The tosylate anion plays a crucial role in inducing a non-centrosymmetric arrangement of the chromophores in the crystal lattice.

1.2. 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: A Quinolinium Contender

This compound features a quinolinium ring as the electron-accepting moiety, which is a larger and more extended aromatic system compared to the pyridinium ring in DAST. The donor part is a phenylamino group. The vinyl bridge facilitates intramolecular charge transfer. The iodide anion, similar to the tosylate in DAST, is essential for charge neutrality and influences the crystal packing. The extended π-conjugation of the quinolinium system compared to the pyridinium in DAST could potentially lead to enhanced NLO properties.

Figure 1: Molecular Structures cluster_DAST DAST cluster_Quinolinium 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide DAST_cation Stilbazolium Cation (Donor-π-Acceptor) DAST_anion Tosylate Anion Quinolinium_cation Quinolinium Cation (Extended π-System) Quinolinium_anion Iodide Anion

Synthesis and Crystal Growth: From Molecule to Macroscopic Crystal

The journey from a promising molecule to a functional optical crystal is paved with challenges in synthesis and crystal growth. The methodologies employed for both compounds reflect their distinct chemical characteristics.

2.1. Synthesis Pathways

  • DAST: The synthesis of DAST is a well-established multi-step process. It typically involves the reaction of 4-picoline with methyl p-toluenesulfonate to form the pyridinium salt, followed by a condensation reaction with 4-(dimethylamino)benzaldehyde.

  • 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: The synthesis of this quinolinium derivative generally involves the Knoevenagel condensation of a 1-ethyl-4-methylquinolinium salt with an appropriate benzaldehyde derivative. The starting 1-ethyl-4-methylquinolinium iodide can be prepared by the quaternization of 4-methylquinoline (lepidine) with ethyl iodide.

Figure 2: General Synthesis Workflow Start Starting Materials Intermediate Intermediate Salt Formation Start->Intermediate Quaternization/Salt Formation Condensation Condensation Reaction Intermediate->Condensation Knoevenagel/Aldol Condensation Purification Purification (Recrystallization) Condensation->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Crystal High-Quality NLO Crystal Crystal_Growth->Final_Crystal

2.2. Crystal Growth Methodologies

High-quality single crystals are paramount for NLO applications. The slow evaporation solution technique is a common method for growing crystals of both DAST and quinolinium salts.

  • DAST: DAST is typically grown from methanol solutions. The growth of large, high-quality DAST crystals is a slow process, often taking several weeks to months. The solubility of DAST in methanol is a critical parameter that is carefully controlled during the growth process.

  • 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: Quinolinium salts are often grown from polar solvents like methanol or ethanol. The choice of solvent can significantly influence the crystal morphology and quality. The presence of the iodide anion can also affect the solubility and crystallization behavior.

ParameterDAST1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide
Crystal System MonoclinicTypically Monoclinic or Triclinic (based on related compounds)
Space Group Cc (non-centrosymmetric)Non-centrosymmetric space group required for second-order NLO properties
Growth Method Slow Evaporation from MethanolSlow Evaporation from Polar Solvents
Growth Duration Weeks to MonthsVariable, can be faster than DAST for smaller crystals

A Head-to-Head Comparison of Physicochemical Properties

The performance of an NLO crystal is dictated by a combination of its optical, thermal, and mechanical properties.

PropertyDAST1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (Inferred from related compounds)
Appearance Red, plate-like crystalsTypically colored crystals (e.g., red, orange)
Melting Point ~256 °C (with decomposition)Expected to have a defined melting point, likely with decomposition
Solubility Soluble in polar organic solvents like methanolSoluble in polar organic solvents
Thermal Stability Decomposes near its melting pointThermal stability is a critical parameter for device applications

Nonlinear Optical Properties: The Core of Functionality

The primary allure of these materials lies in their nonlinear optical response. DAST is a celebrated second-order NLO material, while the quinolinium iodide is anticipated to exhibit significant third-order NLO properties, with potential for second-order effects if crystallized in a non-centrosymmetric fashion.

4.1. Second-Order NLO Properties (χ⁽²⁾)

  • DAST: DAST exhibits one of the highest known second-order NLO coefficients (d11) among organic crystals, making it highly efficient for applications like second-harmonic generation (SHG) and electro-optic modulation. Its large electro-optic figure of merit is a key advantage for high-speed optical switching.

  • 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: While comprehensive data on the second-order NLO properties of this specific compound are scarce, related quinolinium derivatives have been investigated. Achieving a non-centrosymmetric crystal structure is the primary hurdle. If this can be achieved, the extended π-conjugation of the quinolinium core suggests the potential for a large molecular hyperpolarizability and, consequently, a significant macroscopic χ⁽²⁾ response.

4.2. Third-Order NLO Properties (χ⁽³⁾)

  • DAST: While primarily known for its second-order effects, DAST also possesses third-order NLO properties.

  • 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: Organic salts with extended π-systems, such as quinolinium derivatives, are excellent candidates for third-order NLO applications.[1][2] Research on similar quinolinium compounds has demonstrated significant third-order NLO susceptibility (χ⁽³⁾), making them promising for applications like optical limiting and all-optical switching.[2][3] The larger, more polarizable electron cloud of the quinolinium ring system compared to the pyridinium ring in DAST is expected to contribute to a larger third-order response.

NLO PropertyDAST1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (Anticipated)
Primary NLO Effect Second-Order (χ⁽²⁾)Potentially strong Third-Order (χ⁽³⁾), with possible Second-Order (χ⁽²⁾)
Key Applications Second-Harmonic Generation, Electro-Optic Modulation, THz Wave GenerationOptical Limiting, All-Optical Switching, Two-Photon Absorption

Applications: From Fundamental Research to Technological Advancement

The distinct NLO profiles of these two compounds position them for different, albeit sometimes overlapping, application domains.

5.1. DAST: A Workhorse for Second-Order NLO Applications

The exceptional properties of DAST have led to its use in a variety of applications:

  • Terahertz (THz) Wave Generation and Detection: DAST is a leading material for generating and detecting THz radiation through optical rectification and electro-optic sampling.

  • Electro-Optic Modulators: Its high electro-optic coefficient and low dielectric constant make it suitable for high-speed light modulation.

  • Frequency Conversion: Efficient second-harmonic generation allows for the conversion of laser light to shorter wavelengths.

5.2. 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: Potential in Third-Order NLO and Beyond

The anticipated strong third-order NLO response of this quinolinium compound opens up possibilities in:

  • Optical Limiting: Protecting sensitive optical components from high-intensity laser damage.

  • All-Optical Switching: Enabling the control of light with light for ultra-fast data processing.

  • Biomedical Imaging: The extended conjugation could lead to interesting two-photon absorption properties, making it a candidate for bio-imaging probes.

  • Drug Development: Quinolinium compounds are known to exhibit a range of biological activities, and their optical properties could be harnessed for photodynamic therapy or as fluorescent probes in drug delivery systems.

Figure 3: Application Landscape cluster_DAST_Apps DAST Applications cluster_Quinolinium_Apps Quinolinium Iodide Potential Applications THz THz Generation & Detection EOM Electro-Optic Modulation SHG Second-Harmonic Generation OL Optical Limiting AOS All-Optical Switching BioImaging Biomedical Imaging (Two-Photon) DrugDev Drug Development (Probes, PDT) NLO_Properties Nonlinear Optical Properties NLO_Properties->THz NLO_Properties->EOM NLO_Properties->SHG NLO_Properties->OL NLO_Properties->AOS NLO_Properties->BioImaging NLO_Properties->DrugDev

Experimental Protocols: A Guide for the Bench Scientist

6.1. Protocol for Z-Scan Measurement of Third-Order NLO Properties

The Z-scan technique is a widely used method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

  • Sample Preparation: Prepare a solution of the quinolinium iodide compound in a suitable solvent (e.g., methanol) with a known concentration. The solution is placed in a cuvette of known path length (typically 1 mm).

  • Optical Setup: A laser beam with a Gaussian profile is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the beam axis (the z-axis).

  • Data Acquisition:

    • Closed-Aperture Z-Scan: An aperture is placed in the far-field of the beam path before the detector. The transmittance through the aperture is measured as the sample is moved through the focal point. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).

    • Open-Aperture Z-Scan: The aperture is removed, and the total transmittance is measured as a function of the sample position. A dip in transmittance at the focus indicates two-photon absorption or reverse saturable absorption, while a peak indicates saturable absorption.

  • Data Analysis: The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are extracted by fitting the experimental data to theoretical models. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

Conclusion and Future Outlook

DAST remains a formidable material in the realm of second-order nonlinear optics, with well-established synthesis, crystal growth, and a proven track record in demanding applications. 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide, on the other hand, represents a promising frontier, particularly for third-order NLO phenomena. Its extended π-conjugated system offers the potential for a large χ⁽³⁾ response, making it an attractive candidate for next-generation all-optical signal processing and optical limiting devices.

For researchers and drug development professionals, the key takeaways are:

  • For established second-order NLO applications requiring high efficiency, DAST is the material of choice. Its properties are well-documented, and high-quality crystals, though challenging to grow, are commercially available.

  • For exploratory research into new third-order NLO materials and their applications, 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and related quinolinium salts present a fertile ground for investigation. The synthesis is relatively straightforward, and the potential for tuning the optical properties by modifying the donor and acceptor groups is vast.

  • The biological potential of quinolinium compounds adds another layer of interest for those in drug development. The combination of potent NLO properties and biological activity could lead to novel theranostic agents.

Future research should focus on the systematic synthesis and characterization of a series of quinolinium-based NLO chromophores, with a concerted effort to achieve non-centrosymmetric crystal packing to unlock their full potential for both second- and third-order NLO applications. The development of reliable crystal growth protocols for large, high-quality crystals of these materials will be crucial for their transition from laboratory curiosities to technologically impactful materials.

References

  • Ravi, S., Sreedharan, R., Raghi, K. R., Manoj Kumar, T. K., & Naseema, K. (2021).
  • Bendeif, E. Z., et al. (2018). Correlation between structural studies and third order NLO properties of selected new quinolinium semi-organic compounds. Journal of Molecular Structure, 1157, 629-638.
  • de Melo, G. M. S., et al. (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Molecules, 27(7), 2338.*

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The Heart of the Chromophore: Understanding the Electronic Structure and HOMO-LUMO Gap of Phenylamino Vinyl Quinolinium Dyes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Phenylamino vinyl quinolinium dyes represent a versatile class of organic chromophores with significant applications in biomedical imaging, sensing, and materials science.[1][2][3] Their utility is fundamentally governed by their electronic structure, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap dictates the dye's color, photophysical properties, and chemical reactivity.[4][5] This guide provides a comprehensive overview for researchers and drug development professionals, detailing both the experimental and computational methodologies used to characterize the electronic properties of these dyes. We will explore the causality behind experimental choices, provide validated protocols, and demonstrate how a synergistic approach of empirical measurement and theoretical modeling leads to the rational design of novel quinolinium-based functional molecules.

Introduction: Why the HOMO-LUMO Gap Matters

Phenylamino vinyl quinolinium dyes are a subset of hemicyanine dyes characterized by a D-π-A (donor-π bridge-acceptor) structure. In this architecture, the electron-donating phenylamino group is connected via a conjugated vinyl (polymethine) bridge to an electron-accepting quinolinium moiety.[3][6] Upon absorption of light, an electron is promoted from the ground state to an excited state, a process often involving a significant redistribution of electron density from the donor to the acceptor. This phenomenon is known as Intramolecular Charge Transfer (ICT).[7][8]

The electronic properties of these dyes are fundamentally described by their frontier molecular orbitals:

  • HOMO (Highest Occuped Molecular Orbital): The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate an electron. In D-π-A dyes, the HOMO is typically localized on the electron-donating fragment.[9][10]

  • LUMO (Lowest Unoccupied Molecular Orbital): The lowest-energy orbital that is vacant of electrons. Its energy level relates to the molecule's ability to accept an electron. The LUMO is generally localized on the electron-accepting fragment.[9][10]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is the primary determinant of the wavelength of light a molecule absorbs. A smaller gap corresponds to absorption of lower-energy, longer-wavelength light (a bathochromic or red shift), while a larger gap requires higher-energy, shorter-wavelength light for excitation (a hypsochromic or blue shift).[4][11]

Understanding and controlling this energy gap is paramount for tuning the dye's properties for specific applications. For instance, designing a near-infrared (NIR) fluorescent probe for deep-tissue imaging requires minimizing the HOMO-LUMO gap, whereas creating a sensor that changes color in response to its environment might involve modulating the gap through specific molecular interactions.[3][12]

This guide outlines the two primary, complementary approaches for determining these critical electronic parameters.

Part I: Experimental Determination of Electronic Properties

The HOMO and LUMO energy levels can be determined empirically using a combination of spectroscopic and electrochemical techniques. This dual approach provides a self-validating system for robust characterization.

UV-Visible Absorption Spectroscopy: Probing the Optical Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The peak of the longest-wavelength absorption band (λmax), corresponding to the HOMO → LUMO transition, provides the optical energy gap (Egopt).[13][14]

  • Solvent Selection: Dissolve the dye in a spectroscopic-grade solvent (e.g., Dichloromethane, Acetonitrile, or DMF) in which it is fully soluble and stable. Note that the polarity of the solvent can influence the absorption maximum (solvatochromism), so consistency is key.[6][7]

  • Sample Preparation: Prepare a dilute solution of the dye (typically 1-10 µM) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert law.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the pure solvent.

  • Measurement: Record the absorption spectrum of the dye solution over a relevant wavelength range (e.g., 300-900 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • Determine the onset of the absorption edge (λonset), which represents the lowest energy required for the electronic transition.

    • Calculate the optical energy gap (Egopt) using the onset wavelength: Egopt (eV) = 1240 / λonset (nm) [15]

This value provides a direct measurement of the energy required for the electronic transition and serves as an excellent approximation of the HOMO-LUMO gap.

Cyclic Voltammetry (CV): Measuring Frontier Orbital Energies

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction), respectively.[13][16]

  • Electrochemical Setup:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Solution Preparation: Prepare a solution of the dye (approx. 1 mM) in a suitable solvent (e.g., dry Acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is crucial for ensuring conductivity.

  • Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as the Ferrocene/Ferrocenium (Fc/Fc+) couple. This allows for accurate calibration of the potential axis.

  • Measurement:

    • De-aerate the solution by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Immerse the electrodes in the solution and scan the potential. First, scan in the positive direction to measure the oxidation potential, then in the negative direction for the reduction potential.

  • Data Analysis:

    • From the resulting voltammogram, determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) relative to the Fc/Fc+ couple.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations (assuming the energy level of Fc/Fc+ is -4.8 eV or -5.1 eV below the vacuum level, depending on the convention used; here we use -5.1 eV):[13][17] EHOMO (eV) = - [ (Eoxonset vs Fc/Fc+) + 5.1 ] ELUMO (eV) = - [ (Eredonset vs Fc/Fc+) + 5.1 ]

    • The electrochemical energy gap (EgCV) is then simply: EgCV = ELUMO - EHOMO

Data Summary and Validation

The combination of UV-Vis and CV provides a cross-validated dataset for the electronic structure. The optically determined gap (Egopt) should closely correspond to the electrochemically determined gap (EgCV).

Dye Parameter UV-Vis Spectroscopy Cyclic Voltammetry (CV)
Measures Light AbsorptionRedox Potentials
Determines Optical Energy Gap (Egopt)HOMO & LUMO Energy Levels
Key Output λmax, λonsetEoxonset, Eredonset
Calculated Value Egopt = 1240 / λonsetEgCV = ELUMO - EHOMO

Part II: Computational Modeling of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding the electronic structure of molecules before they are even synthesized.[1][18]

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
  • DFT: This method is used to calculate the ground-state electronic properties of a molecule. It provides optimized molecular geometries and the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO.[19][20]

  • TD-DFT: This is an extension of DFT used to calculate excited-state properties. It is highly effective for simulating the UV-Vis absorption spectrum, allowing for the prediction of λmax with good accuracy.[21][22]

  • Structure Building: Construct the 3D structure of the phenylamino vinyl quinolinium dye using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.[4][19] The choice of functional is critical and should be validated against experimental data where possible.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Orbital Analysis: From the optimized structure, visualize the HOMO and LUMO. Analyze their spatial distribution. For a D-π-A dye, the HOMO should be localized on the phenylamino donor and the LUMO on the quinolinium acceptor, confirming the expected charge-transfer character.[9][10]

  • Excited State Calculation (TD-DFT): Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. The lowest energy transition with a high oscillator strength will correspond to the main absorption peak (λmax).[21]

Visualizing the Logic: Integrated Workflow Diagram

The following diagram illustrates how experimental and computational methods work in concert to provide a complete picture of the dye's electronic structure.

G cluster_0 Experimental Characterization cluster_1 Computational Modeling uv_vis UV-Vis Spectroscopy opt_gap Optical Gap (Eg_opt) uv_vis->opt_gap cv Cyclic Voltammetry homo_lumo_cv HOMO & LUMO Levels cv->homo_lumo_cv validation Validation & Structure-Property Relationship Analysis opt_gap->validation Compare homo_lumo_cv->validation dft DFT Calculation tddft TD-DFT Calculation dft->tddft homo_lumo_dft Predicted HOMO/LUMO dft->homo_lumo_dft lambda_max_dft Predicted λmax tddft->lambda_max_dft homo_lumo_dft->validation lambda_max_dft->validation caption Workflow for Electronic Structure Analysis.

Caption: Integrated workflow for electronic structure analysis.

Structure-Property Relationships

By systematically applying these methods, clear relationships between the molecular structure of phenylamino vinyl quinolinium dyes and their electronic properties emerge.

  • Strength of the Donor/Acceptor: Increasing the electron-donating ability of the phenylamino group (e.g., by adding methoxy or dimethylamino substituents) raises the HOMO energy level, thereby decreasing the HOMO-LUMO gap and causing a red shift in absorption.[23] Conversely, increasing the electron-withdrawing strength of the quinolinium acceptor lowers the LUMO energy, also resulting in a smaller gap.[18]

  • Length of the π-Bridge: Extending the conjugated vinyl bridge between the donor and acceptor effectively delocalizes the π-system. This delocalization raises the HOMO level and lowers the LUMO level, significantly reducing the energy gap and shifting the absorption to longer wavelengths.[3][11] This is a common strategy for designing NIR dyes.

  • Steric Effects: Twisting the molecule out of planarity, for example by introducing bulky substituents, can disrupt π-conjugation. This generally leads to a larger HOMO-LUMO gap and a blue shift in the absorption spectrum.[23]

The following table presents representative data illustrating these principles.

Structural Modification Effect on Orbitals Resulting ΔE (HOMO-LUMO Gap) Observed Spectral Shift
Stronger Donor (e.g., -NMe2)Raises HOMO EnergyDecreasesBathochromic (Red Shift)
Longer Vinyl BridgeRaises HOMO, Lowers LUMOSignificantly DecreasesStrong Bathochromic Shift
Bulky Groups causing TorsionDisrupts π-conjugationIncreasesHypsochromic (Blue Shift)

Conclusion

A thorough understanding of the electronic structure and HOMO-LUMO gap of phenylamino vinyl quinolinium dyes is essential for the rational design of new functional molecules. The synergistic application of experimental techniques—UV-Visible spectroscopy and cyclic voltammetry—and computational modeling with DFT/TD-DFT provides a robust and predictive framework for this purpose. This integrated approach allows researchers to precisely tune the optical and electronic properties of these versatile dyes, paving the way for advanced applications in diagnostics, therapy, and materials science. By mastering these core principles and methodologies, scientists can move beyond trial-and-error synthesis and towards the targeted creation of chromophores with tailored, predictable performance.

References

  • Avadanei, M.I., Avadanei, O.G., & Dorohoi, D.O. (2025). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 30, 3162. [Link]

  • MDPI. (2026, January 13). Preferential Solvation of Zwitterionic Benzo-[f]-Quinolinium Ylids in Binary Solvent Mixtures: Spectral Study and Quantum Chemical Calculations. MDPI. [Link]

  • Sarkar, P., Luchowski, R., Raut, S., et al. (2010). Studies on solvatochromic properties of aminophenylstyryl-quinolinum dye, LDS 798, and its application in studying submicron lipid based structure. Biophysical Chemistry, 153(1), 61-9. [Link]

  • YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]

  • ResearchGate. (2025, October 10). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. [Link]

  • National Center for Biotechnology Information. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes. [Link]

  • Revue Roumaine de Chimie. HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. [Link]

  • ResearchGate. (n.d.). UV-visible absorption and cyclic voltammetry data, with derived HOMO/LUMO energies of compounds M1, M2, and M3 in solution. [Link]

  • Supporting information. (n.d.). [Link]

  • ResearchGate. (2023, January 25). (PDF) Computational study on the electronic and photovoltaic properties of organic dyes based on quinoxaline-2,3-dione used for dye solar cells using DFT and TD-DFT E(eV). [Link]

  • Semantic Scholar. (2021, May 7). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. [Link]

  • ResearchGate. (n.d.). The HOMO and LUMO orbitals of the studied dye molecules. [Link]

  • National Center for Biotechnology Information. (2021, May 7). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. [Link]

  • National Center for Biotechnology Information. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • ResearchGate. (n.d.). Solvatochromic dyes used in this study. [Link]

  • National Center for Biotechnology Information. (2025, July 2). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. [Link]

  • Google Patents. (n.d.). CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
  • Semantic Scholar. (2020, May 29). Do HOMO−LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purifica. [Link]

  • ResearchGate. (n.d.). Studies on quinoline type dyes and their characterisation studies on acrylic fabric. [Link]

  • ResearchGate. (n.d.). HOMO/LUMO maps of dyes predicted by DFT calculations. Top: EDOT-Ph,... [Link]

  • MDPI. (2024, April 12). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. [Link]

  • Scientific.Net. (n.d.). Synthesis, Photophysical Properties and Aggregates of a New Pyridinium Dye. [Link]

  • PubMed. (2023, May 26). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. [Link]

  • Growing Science. (2023, July 7). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. [Link]

  • National Center for Biotechnology Information. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. [Link]

  • Physical Chemistry Research. (2021, June 15). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. [Link]

  • National Center for Biotechnology Information. (2023, April 27). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Discovery of novel phenaleno isoquinolinium-based fluorescence imaging agents for sentinel lymph node mapping. [Link]

  • National Center for Biotechnology Information. Comparing the crystal structures and spectroscopic properties of a p-hydroxy styrylquinolinium dye with those of its p-dimethylamino analogue. [Link]

  • ResearchGate. (2025, December 6). (PDF) Computational studies on electronic and optical properties of dopamine derivatives structure: A DFT study. [Link]

  • ResearchGate. (2025, August 7). Electronic structure of Fe- vs. Ru-based dye molecules. [Link]

  • YouTube. (2022, June 15). HOMO-LUMO Energy gap prediction of organic compounds using machine learning. [Link]

  • ACS Publications. (2020, December 4). HOMO–LUMO Energy-Gap Tuning of π-Conjugated Zwitterions Composed of Electron-Donating Anion and Electron-Accepting Cation. [Link]

  • Synthesis, spectral properties and photostability of novel boron-dipyrromethene dyes. (2007, February 5). [Link]

  • RSC Publishing. (n.d.). Density functional calculations of the electronic structure of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione. [Link]

  • Wiley Online Library. (n.d.). Fine Structure in Electronic Spectra of Cyanine Dyes: Are Sub-Bands Largely Determined by a Dominant Vibration or. [Link]

  • Organometallic Rhenium Dyes for Nitric Oxide Detection and Imaging. (2015, November 10). [Link]

  • ResearchGate. (2023, October 23). Optimized Red-Absorbing Dyes for Imaging and Sensing. [Link]

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Comprehensive Characterization of Hyperpolarizability Coefficients for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the hyperpolarizability coefficients for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (CAS 19487-71-9), a specialized organic salt with significant potential in nonlinear optics (NLO).

Executive Summary

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide represents a classic donor-


-acceptor (D-

-A) chromophore within the styrylquinolinium family. Unlike its dimethylamino analogs (e.g., DAST), this molecule features a phenylamino donor group, offering a unique balance between optical nonlinearity and transparency/stability. Its hyperpolarizability coefficients—specifically the first hyperpolarizability (

) and second hyperpolarizability (

)—are critical parameters determining its efficacy in second-harmonic generation (SHG) and electro-optic modulation. This guide details the theoretical basis, synthesis, computational modeling, and experimental protocols required to accurately determine these coefficients.

Molecular Architecture & Theoretical Basis

Structural Analysis

The molecule consists of three functional components designed for maximal charge transfer:

  • Electron Donor : The phenylamino group (-NH-Ph). The lone pair on the nitrogen atom initiates the charge transfer.

  • 
    -Conjugated Bridge : The vinyl group (-CH=CH-) facilitates electron delocalization.
    
  • Electron Acceptor : The N-ethylquinolinium cation. This positively charged heterocycle acts as a strong electron withdrawer, significantly enhancing the molecular dipole moment (

    
    ).
    
Nonlinear Optical Mechanism

The NLO response arises from the anharmonic motion of


-electrons under an external oscillating electric field (

). The induced polarization (

) is expanded as:


Where:

  • 
    : Linear polarizability.
    
  • 
    : First hyperpolarizability (responsible for SHG).
    
  • 
    : Second hyperpolarizability (responsible for THG and Kerr effect).
    

For this molecule, the Intramolecular Charge Transfer (ICT) from the phenylamino donor to the quinolinium acceptor along the molecular axis (


-axis) dominates the 

tensor component.

Synthesis Protocol: Knoevenagel Condensation

High-purity crystalline material is essential for accurate NLO characterization. The synthesis utilizes a condensation reaction between a quaternary ammonium salt and an imidate or amidine.

Reaction Pathway

The synthesis involves the reaction of 1-ethyl-4-methylquinolinium iodide with N,N'-diphenylformamidine in the presence of a base or acetic anhydride.

SynthesisPathway Reactant1 1-Ethyl-4-methylquinolinium Iodide (Quaternary Salt) Intermediate Condensation (Acetic Anhydride, 120°C) Reactant1->Intermediate Reactant2 N,N'-Diphenylformamidine (Electrophile) Reactant2->Intermediate Product 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide (Target Chromophore) Intermediate->Product Nucleophilic Attack Byproduct Aniline (Removed via Washing) Intermediate->Byproduct

Figure 1: Synthetic pathway for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide via condensation.

Step-by-Step Procedure
  • Reagents : Dissolve 10 mmol of 1-ethyl-4-methylquinolinium iodide and 12 mmol of N,N'-diphenylformamidine in 20 mL of acetic anhydride.

  • Reflux : Heat the mixture to 100-120°C for 2-4 hours. The solution will turn deep red/orange, indicating the formation of the extended conjugated system.

  • Precipitation : Cool to room temperature. Add diethyl ether to precipitate the crude product.

  • Purification : Recrystallize from ethanol/methanol to remove unreacted starting materials and aniline byproducts.

  • Validation : Confirm structure via

    
    H NMR (DMSO-
    
    
    
    ) looking for the characteristic vinyl doublet signals (
    
    
    Hz for trans-isomer).

Computational Modeling (DFT Protocol)

Before experimental measurement, Density Functional Theory (DFT) provides a theoretical baseline for the hyperpolarizability tensor components.

Computational Workflow
ParameterSpecificationRationale
Method DFT / TD-DFTB3LYP or CAM-B3LYP (for long-range correction)
Basis Set 6-311++G(d,p)Includes diffuse functions essential for polarizability calc.
Solvation Model PCM (Polarizable Continuum Model)Simulates solvent environment (e.g., Methanol, DMSO)
Geometry Opt. Ground State (

)
Minimize energy to find stable conformation
Frequency Calc. Raman/IRConfirm no imaginary frequencies (true minimum)
Properties Polarizability (

), Hyperpolarizability (

)
Calculate static (

) and dynamic (

) values
Key Calculation: Static First Hyperpolarizability ( )

The total static first hyperpolarizability is calculated from the tensor components (


):


For this linear molecule,


 (along the charge transfer axis) will be the dominant term.

Experimental Determination Protocols

Two primary methods are used to measure the NLO coefficients: Hyper-Rayleigh Scattering (HRS) for


 and Z-Scan  for 

.
Hyper-Rayleigh Scattering (HRS)

HRS is the gold standard for ionic species like quinolinium salts because it does not require electric-field alignment (which is impossible for ions in conductive solutions).

Principle : Incoherent scattering of light at the second harmonic frequency (


) from a disordered solution.

Protocol :

  • Laser Source : Q-switched Nd:YAG laser (1064 nm fundamental).

  • Sample Prep : Prepare solutions in methanol at varying concentrations (

    
     to 
    
    
    
    M).
  • Detection : Collect scattered light at 532 nm using a photomultiplier tube (PMT) with a narrow-band interference filter.

  • Reference : Use p-nitroaniline (pNA) or Crystal Violet as an external standard.

  • Analysis : Plot

    
     vs. concentration (
    
    
    
    ). The slope yields
    
    
    .


Z-Scan Technique (For Third-Order )

The Z-scan method measures the nonlinear refractive index (


) and absorption (

), which relate to the real and imaginary parts of

.

ZScanSetup Laser Femtosecond Laser (800 nm) Lens Focusing Lens Laser->Lens Sample Sample Cuvette (Translating along Z-axis) Lens->Sample Focus Aperture Closed Aperture (For Refraction) Sample->Aperture Detector Photodetector Aperture->Detector

Figure 2: Z-Scan experimental setup for determining third-order nonlinearity (


).

Protocol :

  • Translation : Move the sample through the focal point of a focused laser beam (z-axis).

  • Measurement : Record transmission as a function of position (

    
    ).
    
  • Closed Aperture : A peak-valley signature indicates the sign and magnitude of the nonlinear refractive index (

    
    ).
    
  • Open Aperture : A dip indicates nonlinear absorption (Two-Photon Absorption, TPA).

Structure-Property Relationships & Expected Values

Based on the structural homology with established styrylquinolinium dyes (e.g., Styryl 7, DAST), the following properties are projected for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide:

  • Absorption Maximum (

    
    ) : Expected around 450-500 nm  in methanol. The phenylamino donor is weaker than a dimethylamino donor, leading to a hypsochromic shift (blue shift) compared to DAST (
    
    
    
    nm).
  • Hyperpolarizability (

    
    ) :
    
    • The

      
       value is expected to be moderate to high  (
      
      
      
      esu).
    • While lower than dialkylamino derivatives, the phenylamino group offers better thermal stability and potentially higher transparency in the visible region, making it suitable for specific diode laser applications.

  • Solvatochromism : The molecule will exhibit positive solvatochromism , showing a red shift in more polar solvents due to the stabilization of the charge-separated excited state.

References

  • Benchchem . 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (CAS 19487-71-9) Product Information. Retrieved from .

  • Clays, K., & Persoons, A. (1991). Hyper-Rayleigh scattering in solution. Physical Review Letters, 66(23), 2980. Link

  • Marder, S. R., et al. (1994). Large First Hyperpolarizabilities in Push-Pull Polyenes. Science, 263(5146), 511-514. Link

  • Coe, B. J. (1999). Molecular Materials for Second-Order Nonlinear Optics. Chemistry – A European Journal, 5(9), 2464-2471. Link

  • Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). Design and construction of molecular assemblies with large second-order optical nonlinearities. Chemical Reviews, 94(1), 195-242. Link

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide, a member of the styrylquinolinium dye family. These dyes, also known as hemicyanines, are of significant interest to researchers in materials science and drug development due to their unique photophysical properties, including fluorescence and non-linear optical activity. This guide is designed for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles. The protocol emphasizes safety, reproducibility, and provides a framework for the characterization of the final product.

Introduction and Scientific Background

Styrylquinolinium dyes are characterized by a quinolinium heterocycle (electron acceptor) linked via a vinyl bridge to an electron-donating group, in this case, a phenylamino moiety. This intramolecular charge-transfer system is the source of their strong absorption and fluorescence properties. 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide is a specific example of this class, and its synthesis provides a foundational technique applicable to the creation of a broader library of functional dyes.

The synthesis described herein is a classic condensation reaction. The core principle involves the activation of the methyl group at the 4-position of the 1-ethyl-4-methylquinolinium iodide precursor. This is achieved through deprotonation by a basic catalyst, yielding a highly reactive methylene base. This nucleophile then attacks an appropriate electrophilic carbon-nitrogen compound, such as N,N'-diphenylformamidine, leading to the formation of the desired vinyl-linked product after subsequent elimination. Understanding this mechanism allows for rational adjustments to reaction conditions to optimize yield and purity.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis. All chemicals should be of analytical grade or higher.

Reagent NameFormulaMol. Weight ( g/mol )CAS NumberKey Hazards
1-Ethyl-4-methylquinolinium iodideC₁₂H₁₄IN315.15634-35-5Irritant
N,N'-DiphenylformamidineC₁₃H₁₂N₂196.25622-15-1Irritant, Harmful
PyridineC₅H₅N79.10110-86-1Flammable, Toxic, Carcinogen
Ethanol (Absolute)C₂H₅OH46.0764-17-5Flammable, Irritant

Experimental Workflow and Logic

The entire process, from initial setup to final characterization, is designed as a self-validating workflow. Each step logically follows the last, with clear checkpoints for monitoring progress and ensuring the integrity of the intermediate and final products.

Synthesis_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization P1 Weigh Reagents: 1-Ethyl-4-methylquinolinium iodide N,N'-Diphenylformamidine P3 Add Reagents & Pyridine (Solvent/Catalyst) to Flask P1->P3 P2 Assemble Reflux Apparatus in a Fume Hood P2->P3 R1 Heat Mixture to Reflux (~115°C) P3->R1 R2 Monitor Reaction via TLC (Approx. 2-4 hours) R1->R2 W1 Cool Reaction Mixture to Room Temperature R2->W1 W2 Induce Precipitation (Cool in Ice Bath) W1->W2 W3 Collect Crude Solid by Vacuum Filtration W2->W3 W4 Wash Solid with Cold Ethanol W3->W4 W5 Purify by Recrystallization from Absolute Ethanol W4->W5 W6 Dry Product Under Vacuum W5->W6 A1 Determine Melting Point W6->A1 A2 Acquire ¹H and ¹³C NMR Spectra W6->A2 A3 Perform Mass Spectrometry (ESI-MS) W6->A3 A4 Confirm Structure and Purity A1->A4 A2->A4 A3->A4

Caption: Experimental workflow for the synthesis of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide.

Detailed Synthesis Protocol

4.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Ethyl-4-methylquinolinium iodide (3.15 g, 10 mmol).

  • Add N,N'-diphenylformamidine (1.96 g, 10 mmol).

  • Working in a certified chemical fume hood, add 30 mL of pyridine to the flask. Pyridine serves as both the solvent and the basic catalyst required to initiate the deprotonation of the quinolinium salt.

  • Gently swirl the flask to ensure the solids are well-suspended.

4.2. Reaction Execution

  • Place the flask in a heating mantle and begin stirring.

  • Heat the mixture to reflux (boiling point of pyridine is ~115 °C). The solution should turn a deep red or purple color as the product forms.

  • Allow the reaction to proceed under reflux for 2 to 4 hours.

  • Causality Note: The elevated temperature provides the necessary activation energy for the condensation reaction. The basicity of pyridine is sufficient to generate the reactive methylene intermediate from the quinolinium salt, which is the rate-determining step.

4.3. Product Isolation and Purification

  • After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Collect the crystalline solid via vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold absolute ethanol (2 x 10 mL) to remove residual pyridine and unreacted starting materials.

  • Transfer the crude product to a clean flask. Add a minimal amount of boiling absolute ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum for several hours.

Product Characterization

The identity and purity of the synthesized 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide must be confirmed through analytical methods.

Analysis TechniqueExpected Result
Appearance Dark red or purple crystalline solid
Melting Point Expected in the range of 220-240 °C (Varies with purity)
¹H NMR (DMSO-d₆, δ ppm)~1.5 (t, 3H, -CH₂CH₃ ), ~4.6 (q, 2H, -CH₂ CH₃), ~7.0-8.5 (m, Ar-H and vinyl-H), ~9.0 (d, 1H, quinolinium H), ~10.5 (s, 1H, NH)
¹³C NMR (DMSO-d₆, δ ppm)~15 (CH₃), ~55 (CH₂), ~110-160 (Aromatic and vinyl carbons)
ESI-MS (m/z)Calculated for [C₂₀H₁₉N₂]⁺: 287.15. Expected peak at m/z ≈ 287.15.

Safety and Handling Precautions

Adherence to safety protocols is mandatory. This synthesis involves hazardous chemicals and must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • General Handling: All procedures should be conducted inside a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant nitrile gloves, and tightly fitting safety goggles at all times.[1][2]

  • Chemical Hazards:

    • Quinoline Derivatives: Quinoline-based compounds are suspected carcinogens and mutagens.[3][4] They are harmful if swallowed or in contact with skin.[3][5] Avoid inhalation and direct contact.

    • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is toxic if inhaled, swallowed, or absorbed through the skin. It is also a suspected carcinogen.

  • Waste Disposal: All chemical waste, including residual solvents and contaminated materials, must be collected in designated hazardous waste containers for proper disposal according to institutional and local regulations.[1]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2][5] If inhaled, move to fresh air.[5] In case of eye contact, rinse cautiously with water for several minutes.[2][3] Seek immediate medical attention if symptoms persist.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application Note: Second Harmonic Generation (SHG) Imaging with 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide , a specialized hemicyanine dye, for Second Harmonic Generation (SHG) microscopy. While this specific derivative is less common than standard styryl dyes (e.g., FM 4-64), its structural properties—specifically the phenylamino donor and quinolinium acceptor—make it a potent nonlinear optical (NLO) probe for visualizing membrane potential, polarity, and ordered biological structures.

Executive Summary

This guide provides a validated protocol for using 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (hereafter referred to as EPVQ-I ) as a contrast agent in Second Harmonic Generation (SHG) microscopy. Unlike fluorescence, SHG is a coherent, nonlinear optical process that requires a non-centrosymmetric environment. EPVQ-I, an amphiphilic hemicyanine dye, inserts into lipid bilayers, aligning with the electric field. This alignment generates a robust SHG signal, making it an excellent probe for membrane potential sensing and high-resolution structural imaging in drug discovery workflows (e.g., cardiotoxicity screening).

Mechanism of Action

The Physical Basis of SHG

SHG is a second-order nonlinear optical process where two photons of frequency


 interact with a non-centrosymmetric material to generate a new photon with twice the frequency (

) and half the wavelength.
  • Selection Rule: SHG is forbidden in centrosymmetric media (bulk solution). It only occurs at interfaces where symmetry is broken (e.g., cell membranes).

  • Dye Alignment: EPVQ-I is designed with a "push-pull" electronic structure:

    • Donor: Phenylamino group (-NH-Ph).

    • Bridge: Vinyl (

      
      -conjugated system).
      
    • Acceptor: Quinolinium ring (cationic).

    • Result: When inserted into a lipid bilayer, the dye aligns along the membrane normal. This ordered alignment breaks centrosymmetry, enabling SHG.

Voltage Sensitivity (Stark Effect)

For drug development applications (e.g., hERG channel screening), EPVQ-I serves as a potentiometric probe. The external electric field (membrane potential,


) modulates the dye's hyperpolarizability (

) via the Stark Effect .
  • Depolarization: Changes the electric field across the membrane, altering the SHG intensity (

    
    ).
    
  • Response:

    
    . This allows for millisecond-scale optical recording of action potentials.
    

Material Preparation

Reagents & Equipment
ComponentSpecificationNotes
EPVQ-I Solid >98% Purity (HPLC)Store at -20°C, desiccated. Light sensitive.[1][2]
Solvent (Stock) DMSO (Anhydrous)PCR-grade to prevent hydrolysis.
Buffer (Working) Tyrode's Solution or PBSpH 7.4. Avoid serum (albumin binds the dye).
Pluronic F-127 20% w/v in DMSOOptional: Aids solubilization.
Imaging Dish Glass-bottom (No. 1.5)Essential for high-NA objectives.
Stock Solution Protocol
  • Weighing: Weigh 1–5 mg of EPVQ-I in a generic amber vial.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM stock concentration .

    • Calculation: For 1 mg (MW ≈ 402.27 g/mol ), add ~248 µL DMSO.

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if particles persist.

  • Storage: Aliquot into 10 µL volumes. Store at -20°C. Stable for 6 months.

Experimental Protocol: Membrane Staining

Cell Preparation
  • Cell Type: HEK293 (for channel screening), Cardiomyocytes (iPSC-CMs), or Neurons.

  • Density: Plate cells to 60–70% confluency on glass-bottom dishes 24 hours prior.

  • Wash: Gently wash cells 2x with serum-free buffer (Tyrode’s) to remove albumin.

Staining Procedure

This protocol uses a "load-and-image" approach. Washing is often unnecessary as the dye in bulk solution (isotropic) does not generate SHG.

  • Prepare Working Solution: Dilute the 10 mM DMSO stock into Tyrode's buffer to a final concentration of 2–10 µM .

    • Note: If aggregation occurs, mix stock 1:1 with 20% Pluronic F-127 before adding to buffer.

  • Incubation: Add the working solution to the cells.

    • Time: Incubate for 5–10 minutes at Room Temperature (RT).

  • Equilibration: Allow the system to equilibrate. The signal should stabilize within 5 minutes.

  • Imaging: Image directly in the staining solution.

    • Why? Maintaining equilibrium concentration ensures constant membrane coverage.

Optical Setup & Data Acquisition

Laser Parameters

SHG requires a femtosecond pulsed laser (e.g., Ti:Sapphire).

  • Excitation Wavelength (

    
    ):  800 nm – 1060 nm.
    
    • Optimization: Tune

      
       to be near the two-photon absorption resonance of the dye (typically ~900-1000 nm for quinolinium dyes) to resonantly enhance the SHG signal.
      
  • Pulse Width: <140 fs.

  • Repetition Rate: 80 MHz.

  • Power: 10–30 mW at the sample (monitor for phototoxicity).

Detection Path
  • Objective: High Numerical Aperture (NA > 1.0) water immersion lens.

  • Filter Set:

    • Dichroic: 680 nm SP (Short Pass) or similar.

    • Emission Filter: Narrow bandpass filter centered at

      
      .
      
    • Example: If

      
       nm, use a 450/20 nm  bandpass filter.
      
  • Detector: PMT (Photomultiplier Tube) or HyD (Hybrid Detector) in non-descanned (NDD) mode for maximum sensitivity.

Experimental Workflow (Diagram)

SHG_Workflow Stock EPVQ-I Stock (10 mM in DMSO) Dilution Working Solution (2-10 µM in Buffer) Stock->Dilution Dilute Staining Cell Incubation (5-10 min, RT) Dilution->Staining Apply Sample Sample Interaction (Non-centrosymmetric Alignment) Staining->Sample Dye Insertion Laser Ti:Sapphire Laser (900-1000 nm) Laser->Sample Excitation (ω) Filter Bandpass Filter (SHG: 450-500 nm) Sample->Filter Emission (2ω) Detector PMT/HyD Detection (Image Formation) Filter->Detector Signal

Caption: Workflow for preparing and imaging cells with EPVQ-I. The dye aligns in the membrane, generating frequency-doubled light (2ω) upon excitation.

Data Analysis & Interpretation

Quantifying Membrane Potential

For voltage imaging, normalize the SHG intensity change (


).


  • 
     : Change in SHG intensity.
    
  • 
     : Baseline intensity.
    
  • 
     : Sensitivity (typically 5–20% per 100 mV for hemicyanines).
    
  • 
     : Change in membrane potential.
    
Troubleshooting Guide
IssuePossible CauseSolution
No SHG Signal Centrosymmetric environmentEnsure dye is membrane-bound. Check filter (

).
High Background Dye aggregatesFilter solution (0.2 µm). Use Pluronic F-127.[3][4]
Phototoxicity Laser power too highReduce power. Use resonant scanning (faster dwell time).
Signal Drift Dye internalizationLimit imaging time to <30 mins. Keep temperature constant.

References

  • Campagnola, P. J., & Loew, L. M. (2003). Second-harmonic imaging microscopy for visualizing biomolecular arrays in cells, tissues and organisms. Nature Biotechnology, 21(11), 1356–1360. Link

  • Moreaux, L., Sandre, O., & Mertz, J. (2000). Membrane imaging by simultaneous second-harmonic generation and two-photon microscopy. Optics Letters, 25(5), 320–322. Link

  • Sacconi, L., et al. (2006). Optical recording of electrical activity in intact heart with second-harmonic generation microscopy. Optics Express, 14(12), 5027–5034. Link

  • PubChem. (2023). Quinolinium, 1-ethyl-4-[2-(phenylamino)ethenyl]-, iodide. National Library of Medicine. Link

Disclaimer: This protocol is designed for research use only. Optimization may be required for specific cell lines or optical configurations.

Sources

Fabrication of thin films using 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the fabrication of optical-quality thin films utilizing 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (referred to herein as EPaVQ-I ). This molecule belongs to the class of styrylquinolinium dyes, characterized by a donor-


-acceptor (D-

-A) architecture. The cationic quinolinium ring acts as the electron acceptor, while the phenylamino group serves as the electron donor, linked by a vinyl bridge.

Due to its significant second-order nonlinear optical (NLO) susceptibility and solvatochromic fluorescence, EPaVQ-I is a prime candidate for frequency doubling (Second Harmonic Generation - SHG) devices and optical switching. However, the ionic nature of the iodide salt makes pure film formation difficult due to rapid crystallization. This protocol addresses these challenges by presenting two distinct fabrication methodologies:

  • Guest-Host Polymer Spin Coating: For macroscopic optical devices requiring ease of processing.

  • Electrostatic Layer-by-Layer (LbL) Assembly: For ultrathin, molecularly ordered films.

Material Properties & Mechanistic Insight

Understanding the molecular behavior is prerequisite to fabrication.

  • Chemical Structure: The molecule possesses a permanent dipole moment. The iodide counter-ion (

    
    ) ensures solubility in polar organic solvents but induces brittleness in pure solid forms.
    
  • Solubility Profile:

    • Soluble: Methanol, Ethanol, DMSO, DMF.

    • Insoluble: Hexane, Toluene, Diethyl Ether.

  • Optical Behavior: The "phenylamino" moiety creates a charge-transfer band in the visible region (typically 450–550 nm).

  • Fabrication Challenge: Direct evaporation of EPaVQ-I solutions leads to polycrystalline aggregates (haze) rather than smooth films. We mitigate this by using a polymer matrix (PMMA) or electrostatic anchoring (LbL).

Protocol A: Guest-Host Spin Coating (PMMA Matrix)

Objective: To fabricate a transparent, non-centrosymmetric film on glass/fused silica with a thickness of 100–500 nm.

Materials
  • Active Agent: EPaVQ-I (Recrystallized, >98% purity).

  • Matrix Polymer: Poly(methyl methacrylate) (PMMA), MW ~120,000 (Standard optical grade).

  • Solvent: Cyclohexanone or Cyclopentanone (High boiling point prevents "orange peel" defects).

  • Substrate: Fused silica or BK7 glass (1 inch x 1 inch).

Experimental Workflow

Step 1: Substrate Preparation (Critical for Adhesion)

  • Sonicate substrates in Acetone (10 min), then Isopropanol (10 min).

  • Oxygen Plasma Treat: 50W for 3 minutes. Reason: This creates surface hydroxyl groups, improving the wetting of the polar polymer solution.

Step 2: Solution Preparation

  • Stock A (Polymer): Dissolve PMMA in Cyclohexanone to create a 10 wt% solution. Stir at 50°C for 4 hours.

  • Stock B (Dye): Dissolve EPaVQ-I in a minimal amount of DMF (Dimethylformamide) or Methanol to create a high-concentration precursor.

  • Mixing: Add Stock B to Stock A to achieve a dye loading of 2 wt% to 5 wt% relative to the polymer.

    • Caution: Exceeding 10 wt% usually causes phase separation (dye crystallization) within the polymer matrix.

  • Filtration: Filter the combined solution through a 0.45

    
    m PTFE syringe filter to remove undissolved micro-aggregates.
    

Step 3: Spin Coating

  • Dispense 100

    
    L of the solution onto the center of the static substrate.
    
  • Spin Cycle:

    • Ramp: 500 rpm for 5 sec (Spread).

    • High Speed: 2000–3000 rpm for 45 sec (Thinning).

  • Soft Bake: Place immediately on a hot plate at 90°C for 20 minutes .

    • Reason: Removes residual solvent.[1] Do not exceed 120°C rapidly to avoid thermal shock or dye degradation.

Step 4: Corona Poling (Optional but Recommended for NLO) To maximize SHG, the dipoles must be aligned.

  • Heat film to

    
     of PMMA (~105°C).
    
  • Apply a corona field (5–7 kV needle voltage) for 15 minutes.

  • Cool to room temperature with the field on.

Protocol B: Electrostatic Layer-by-Layer (LbL) Assembly

Objective: To build a film with precise molecular thickness control (monolayer precision) using the cationic nature of EPaVQ-I.

Materials
  • Polycation: EPaVQ-I (1 mM solution in Ethanol/Water 1:1).

  • Polyanion: Poly(sodium 4-styrenesulfonate) (PSS) (1 mg/mL in deionized water).

  • Substrate: Hydrophilic Glass or Silicon wafer.

Experimental Workflow

Step 1: Surface Charging

  • Treat glass with Piranha solution (

    
     3:1) for 20 min. (Warning: Highly Corrosive).
    
  • Rinse extensively with DI water. The surface is now negatively charged (

    
    ).
    

Step 2: The Deposition Cycle

  • Cationic Dip: Immerse substrate in EPaVQ-I solution for 10 minutes.

    • Mechanism:[2][3] The cationic pyridinium/quinolinium head adsorbs to the negative surface.

  • Rinse I: Dip in DI water (2x) to remove loosely bound dye molecules.

  • Anionic Dip: Immerse in PSS solution for 10 minutes.

    • Mechanism:[2][3] The sulfonate groups (

      
      ) of PSS bind to the cationic dye layer, reversing the surface charge to negative.
      
  • Rinse II: Dip in DI water (2x).

Step 3: Iteration Repeat Step 2 for n cycles (typically 20–50 bilayers) to achieve desired optical density.

Process Visualization (Workflow Logic)

The following diagram illustrates the decision logic and workflow for the LbL assembly versus Spin Coating.

FabricationWorkflow Start Start: EPaVQ-I Powder Choice Select Fabrication Goal Start->Choice SpinPath Goal: Macroscopic Device / Waveguide Choice->SpinPath Thick Film (>100nm) LbLPath Goal: Ultrathin / Molecular Order Choice->LbLPath Thin Film (<50nm) SolPrep Dissolve in Cyclohexanone + PMMA SpinPath->SolPrep Filter Filter (0.45 µm PTFE) SolPrep->Filter Spin Spin Coat (2000 rpm) Filter->Spin Bake Soft Bake (90°C) Spin->Bake Pole Corona Poling (Optional) Bake->Pole SurfTreat Piranha Etch (Neg. Charge) LbLPath->SurfTreat DipCat Dip: EPaVQ-I (Cation) SurfTreat->DipCat Rinse1 Rinse: DI Water DipCat->Rinse1 DipAni Dip: PSS (Anion) Rinse1->DipAni Rinse2 Rinse: DI Water DipAni->Rinse2 Loop Repeat n Cycles Rinse2->Loop Loop->DipCat Next Layer

Figure 1: Decision matrix and process flow for fabricating EPaVQ-I thin films.

Characterization & Quality Control

To validate the integrity of the fabricated films, the following data checkpoints are required.

ParameterMethodTarget SpecificationTroubleshooting
Absorbance UV-Vis Spectroscopy

~480–520 nm (Solvent dependent)
If peak broadens significantly, aggregation (H-aggregates) is occurring. Reduce dye concentration.
Thickness Ellipsometry / ProfilometrySpin: 100–500 nm LbL: ~1–2 nm per bilayerIf surface is rough (>10 nm RMS), filter solution again or improve substrate cleaning.
Crystallinity XRD (X-Ray Diffraction)Amorphous (for PMMA blend)Sharp peaks indicate dye crystallization. Increase polymer ratio or speed up drying.
NLO Response Maker Fringe / Z-ScanDetectable SHG signal (532 nm output from 1064 nm input)No signal usually means random dipole orientation. Ensure Corona Poling was successful.

References

  • Styrylquinolinium Properties

    • Source: PubChem. "Quinolinium, 1-ethyl-2-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide."[2]

    • URL:[Link]

  • Nonlinear Optical Fabrication (General DAST/Styryl protocols)

    • Source: ResearchGate. "Investigation on the crystal growth... of 2-[2-(4-Ethoxy-phenyl)-vinyl]-1-ethyl-stilbazolium iodide (EESI)."
    • URL:[Link]

  • Layer-by-Layer Assembly of Cyanine Dyes

    • Source: MDPI. "Quadratic Non-Linear Optical Properties of... Chromophore.
    • URL:[Link]

  • Polymer Composite Fabrication (EHDA/Spin Coating)

    • Source: ResearchGate. "Fabrication of dielectric poly (4-vinylphenol) thin films." (Context on polymer thin film processing parameters).
    • URL:[Link]

Sources

Measuring the Electro-Optic Coefficient of Phenylamino Vinyl Quinolinium Crystals: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for advanced materials with large nonlinear optical (NLO) properties is a driving force in the development of next-generation photonic devices, including high-speed electro-optic modulators, optical switches, and frequency converters. Organic crystals, with their high NLO coefficients and fast response times, have emerged as a promising class of materials. Among these, phenylamino vinyl quinolinium crystals are gaining attention due to their engineered molecular structure, which is designed to enhance second-order NLO effects. The key parameter quantifying the electro-optic effect is the electro-optic coefficient (r), which describes the change in the refractive index of a material in response to an applied electric field.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the measurement of the electro-optic coefficient of phenylamino vinyl quinolinium crystals. We will delve into the theoretical underpinnings of the electro-optic effect, provide detailed protocols for crystal growth and sample preparation, and present two primary methods for measuring the electro-optic coefficient: the Teng-Man reflection technique and Mach-Zehnder interferometry. The causality behind experimental choices and the importance of a self-validating system will be emphasized throughout to ensure scientific integrity and reproducibility.

Theoretical Background: The Linear Electro-Optic (Pockels) Effect

The linear electro-optic effect, also known as the Pockels effect, describes the change in the refractive index of a non-centrosymmetric material that is linearly proportional to an applied external electric field.[1] This phenomenon is fundamental to the operation of many electro-optic devices. The change in the impermeability tensor, which is the inverse of the dielectric tensor, is given by:

Δ(1/n²)ij = Σk rijkEk

where Δ(1/n²)ij is the change in the impermeability tensor, rijk is the third-rank linear electro-optic tensor, and Ek is the applied electric field. For poled or crystalline materials with a specific symmetry, this tensor can be simplified. For many organic crystals, the most significant coefficients are r33 (where the applied field and the optical polarization are in the same direction) and r13 (where the applied field and the optical polarization are perpendicular).

The choice of measurement technique often depends on which tensor components are of interest and the optical quality of the crystal. It is crucial to grow high-quality, single-domain crystals to obtain accurate and reliable measurements.

PART 1: Crystal Growth and Sample Preparation

The foundation of any accurate electro-optic measurement is a high-quality single crystal. For phenylamino vinyl quinolinium derivatives, a slow evaporation solution growth technique is often employed. While specific solvent systems and saturation points will vary depending on the exact molecular structure, the following protocol provides a general framework based on successful growth of similar organic NLO crystals like DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate).[2]

Protocol 1: Single Crystal Growth by Slow Evaporation
  • Synthesis and Purification: Synthesize the phenylamino vinyl quinolinium salt and purify it through recrystallization to at least 99.5% purity. The presence of impurities can inhibit crystal growth and degrade optical quality.

  • Solvent Selection: Identify a suitable solvent or solvent mixture in which the compound has moderate solubility and a positive temperature coefficient of solubility. Methanol, ethanol, or mixtures with acetonitrile are common choices for similar organic salts.[3]

  • Saturation: Prepare a saturated solution at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution. Stir the solution for several hours to ensure homogeneity.

  • Filtration: Filter the saturated solution through a sub-micron filter (e.g., 0.22 µm PTFE) into a clean, dust-free crystallizing dish. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Place the crystallizing dish in a temperature-controlled environment with a slow, controlled evaporation rate. This can be achieved by covering the dish with a lid containing a few small perforations. A stable temperature is crucial for growing high-quality crystals.

  • Crystal Harvesting: Once crystals of sufficient size (typically a few millimeters) have grown, carefully harvest them from the solution. Gently dry the crystals with a lint-free cloth.

Protocol 2: Sample Preparation for Electro-Optic Measurement
  • Crystal Selection and Orientation: Examine the harvested crystals under a polarizing microscope to select a single, flawless crystal with good optical transparency.[4] The crystallographic axes must be identified, typically using X-ray diffraction, to ensure the sample is cut along the correct orientation to measure the desired electro-optic coefficient.

  • Cutting and Polishing: The selected crystal needs to be cut into a specific geometry, typically a rectangular prism. A diamond-impregnated wire saw is often used for this purpose to minimize mechanical stress. The faces through which the laser beam will pass must be polished to an optical-grade finish (typically with a surface roughness of less than λ/10) using progressively finer polishing powders.

  • Electrode Deposition: To apply an electric field across the crystal, conductive electrodes must be deposited. For transverse measurements (measuring r13 or r33 with the field perpendicular to light propagation), electrodes are typically deposited on the top and bottom faces of the crystal. For longitudinal measurements, transparent electrodes like indium tin oxide (ITO) are required on the faces through which the light passes. Gold or silver electrodes can be deposited by thermal evaporation or sputtering.

PART 2: Measurement of the Electro-Optic Coefficient

Two of the most common and reliable methods for determining the electro-optic coefficient of organic crystals are the Teng-Man reflection technique and Mach-Zehnder interferometry.

Method 1: The Teng-Man Reflection Technique

The Teng-Man method is a popular ellipsometric technique for measuring the r33 coefficient. It offers a relatively simple experimental setup and is particularly well-suited for thin-film samples, but can also be adapted for bulk crystals.

  • Reflection vs. Transmission: The reflection geometry simplifies the setup and is less sensitive to crystal thickness variations compared to some transmission methods.

  • Modulation Frequency: An AC modulation voltage is used to enable sensitive lock-in detection, which significantly improves the signal-to-noise ratio by isolating the electro-optic signal from low-frequency noise. The modulation frequency should be chosen to be high enough to avoid 1/f noise but low enough to be well within the detector's bandwidth.

  • Laser Wavelength: The choice of laser wavelength should be in a region of low absorption for the crystal to avoid photothermal effects. Near-infrared wavelengths are often used for organic NLO materials.

The experimental setup for the Teng-Man technique is illustrated below.

Teng_Man_Setup Laser Laser Source P1 Polarizer (P1) @ 45° Laser->P1 Sample Crystal Sample on rotation stage P1->Sample Linearly Polarized Light Comp Compensator (Soleil-Babinet) Sample->Comp P2 Analyzer (P2) crossed to P1 Comp->P2 PD Photodetector P2->PD LIA Lock-In Amplifier PD->LIA Signal OSC Oscilloscope PD->OSC I_out LIA->OSC I_m FG Function Generator FG->LIA Reference HVA High Voltage Amplifier FG->HVA Modulation Signal (ω) HVA->Sample V_m sin(ωt)

Teng-Man experimental setup diagram.
  • Setup Alignment: Align the laser, polarizers, sample, compensator, and photodetector. The input polarizer (P1) is set at 45° to the plane of incidence, and the analyzer (P2) is crossed with respect to P1. The laser beam should be incident on the crystal at an angle (typically around 45°).

  • Apply Modulation Voltage: Apply a sinusoidal modulation voltage (Vm sin(ωt)) to the crystal electrodes using the function generator and high-voltage amplifier.

  • Set Operating Point: Adjust the compensator to introduce a phase bias of π/2 between the s- and p-polarized components of the light. This sets the operating point at the half-intensity point, which provides the most linear response.

  • Measure Signals: Measure the modulated light intensity (Im) at the modulation frequency (ω) using the lock-in amplifier and the total transmitted intensity (Iout) using the oscilloscope or a DC voltmeter.

  • Calculate r33: The electro-optic coefficient r33 can be calculated using the following relationship, assuming the ratio r33/r13 ≈ 3 for poled systems:

    r33 = (3λIm)/(4πn²IoutVm) * ( (n² - sin²θ)3/2 ) / ( (n² - 2sin²θ)sin²θ )

    where λ is the laser wavelength, n is the refractive index of the crystal, θ is the angle of incidence, Vm is the amplitude of the modulation voltage, Im is the amplitude of the modulated intensity, and Iout is the average output intensity.

ParameterSymbolValueUnits
Laser Wavelengthλnm
Refractive Indexn
Angle of Incidenceθdegrees
Modulation VoltageVmV
Modulated IntensityImA.U.
Average IntensityIoutA.U.
Electro-optic Coefficient r33 pm/V
Method 2: Mach-Zehnder Interferometry

Mach-Zehnder interferometry is a highly sensitive method that directly measures the phase shift induced by the electro-optic effect.[2] This technique can be used to determine both r33 and r13 independently by appropriate polarization of the input light.

  • Interferometric Sensitivity: This method is extremely sensitive to changes in the optical path length, allowing for the measurement of very small electro-optic coefficients. However, it is also highly sensitive to environmental vibrations and temperature fluctuations, requiring a stable optical setup.

  • Independent Coefficient Measurement: By polarizing the light along the crystallographic axes, the contributions of r33 and r13 to the phase shift can be isolated and measured independently.

  • Null Method: A common approach is to use a phase modulator in the reference arm to actively stabilize the interferometer at the quadrature point (π/2 phase difference), which linearizes the response and improves measurement accuracy.

The experimental setup for Mach-Zehnder interferometry is depicted below.

Mach_Zehnder_Setup cluster_0 Sample Arm cluster_1 Reference Arm S Crystal Sample BS2 Beamsplitter 2 S->BS2 PM Phase Modulator (e.g., PZT mirror) PM->BS2 Laser Laser Source BS1 Beamsplitter 1 Laser->BS1 M1 Mirror 1 BS1->M1 Beam 1 M2 Mirror 2 BS1->M2 Beam 2 M1->S M2->PM PD Photodetector BS2->PD Interference LIA Lock-In Amplifier PD->LIA OSC Oscilloscope PD->OSC FG Function Generator FG->LIA Reference HVA High Voltage Amplifier FG->HVA HVA->S V_m sin(ωt)

Mach-Zehnder interferometer setup.
  • Setup and Alignment: Construct the Mach-Zehnder interferometer on a vibration-isolated optical table.[2] Align the laser beam through the beamsplitters and mirrors to achieve interference fringes at the photodetector.

  • Sample Placement: Place the prepared crystal in one arm of the interferometer (the sample arm).

  • Polarization Control: Use a polarizer before the first beamsplitter to control the polarization of the light entering the interferometer. To measure r33, the light should be polarized parallel to the direction of the applied electric field. To measure r13, the light should be polarized perpendicular to the applied field.

  • Apply Modulation Voltage: Apply a sinusoidal modulation voltage (Vm sin(ωt)) to the crystal.

  • Stabilization and Measurement: Use a feedback loop with the phase modulator in the reference arm to lock the interferometer at the quadrature point (π/2 phase difference between the two arms). This ensures maximum sensitivity and a linear response. Measure the modulated intensity (Im) at the modulation frequency (ω) with the lock-in amplifier.

  • Calculate rij: The electro-optic coefficient is calculated from the induced phase shift (ΔΦ):

    ΔΦ = (2π/λ) * L * Δn

    where L is the length of the crystal and Δn is the change in refractive index. The change in refractive index is related to the electro-optic coefficient by:

    Δn = - (1/2) * n³ * rij * E = - (1/2) * n³ * rij * (Vm/d)

    where d is the electrode spacing. The modulated intensity is proportional to the phase shift, and rij can be determined by calibrating the system's response.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the measurements, a self-validating system should be in place. This involves:

  • Calibration: Calibrate the measurement setup using a standard material with a well-known electro-optic coefficient, such as lithium niobate (LiNbO3).

  • Linearity Check: Vary the amplitude of the modulation voltage and verify that the measured electro-optic signal (Im) is linear with Vm. Deviation from linearity can indicate issues with the experimental setup or the material itself.

  • Frequency Response: Measure the electro-optic coefficient at several modulation frequencies to ensure that the response is flat within the measurement bandwidth. A roll-off in the response could indicate limitations of the detector or the RC time constant of the sample and electrodes.

  • Reproducibility: Repeat the measurements multiple times and on different samples from the same crystal growth batch to ensure the results are reproducible.

Conclusion

Measuring the electro-optic coefficient of novel materials like phenylamino vinyl quinolinium crystals is a critical step in evaluating their potential for photonic applications. This guide has provided a detailed framework, from crystal growth and sample preparation to two robust measurement techniques: the Teng-Man method and Mach-Zehnder interferometry. By understanding the underlying principles, carefully controlling experimental parameters, and implementing self-validation checks, researchers can obtain accurate and reliable data. This, in turn, will accelerate the development and integration of these promising organic materials into next-generation electro-optic devices.

References

  • Zelichenok, A., et al. (1999). Quinolinium-Derived Acentric Crystals for Second-Order NLO Applications with Transparency in the Blue. The Journal of Physical Chemistry B, 103(41), 8702–8705. [Link]

  • Pan, F., et al. (1996). Electro-optic properties of the organic salt 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate. Applied Physics Letters, 69(1), 13-15.
  • Edmund Optics. (n.d.). Building a Mach-Zehnder Interferometer. Retrieved from [Link]

  • Saleh, B. E. A., & Teich, M. C. (2019). Fundamentals of Photonics. John Wiley & Sons.
  • Boyd, R. W. (2020). Nonlinear Optics. Academic Press.
  • Teng, C. C., & Man, H. T. (1990). Simple reflection technique for measuring the electro-optic coefficient of poled polymers. Applied Physics Letters, 56(18), 1734–1736.
  • Uchiki, H., & Kobayashi, T. (1988). New method for the measurement of electro-optic constant of poly-diacetylene films. Journal of Applied Physics, 64(5), 2625–2629.
  • Adachi, H., et al. (1999). High-quality crystal growth and characterization of organic nonlinear optical crystal: 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST). Bulletin of Materials Science, 22(6), 941-944. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Kumar, R. M., et al. (2007). Growth and Characterization of the NLO Crystal 4-Dimethylamino-N-methyl-4-stilbazolium Tosylate (DAST). Crystal Growth & Design, 7(5), 879-883. [Link]

  • Anandan, S., et al. (2023). A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties. Crystals, 13(1), 136. [Link]

  • Holmarc Opto-Mechatronics Pvt. Ltd. (n.d.). Mach Zehnder Interferometer. Retrieved from [Link]

Sources

Recrystallization techniques for high-purity 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide , a cationic styryl dye widely utilized in nonlinear optics (NLO) and as a mitochondrial fluorescent probe. The synthesis of this compound—typically via Knoevenagel condensation—often yields lipophilic impurities (unreacted aldehydes/anilines) and inorganic catalysts (piperidine/acetate salts) that severely quench fluorescence and disrupt crystal lattice formation.

We present a Dual-Stage Purification Strategy designed to achieve >99.5% purity (HPLC). This approach leverages the differential solubility of the iodide salt in polar protic solvents versus non-polar anti-solvents, ensuring the removal of both ionic and neutral contaminants.

Physicochemical Context & Solubility Profile

Understanding the solubility landscape is critical for designing the recrystallization vector. As an ionic iodide salt with a lipophilic "tail" (the phenylamino-vinyl moiety), the compound exhibits amphiphilic behavior .

Table 1: Solubility Mapping at Ambient Pressure

Solvent ClassSpecific SolventSolubility (25°C)Solubility (Boiling)Role in Protocol
Primary Solvent Methanol (MeOH)ModerateHighDissolution Medium
Primary Solvent Ethanol (EtOH)LowHighRecrystallization Medium
Anti-Solvent Diethyl Ether (Et₂O)InsolubleInsolublePrecipitant (removes organics)
Anti-Solvent Hexane / TolueneInsolubleInsolubleWash Solvent
Contaminant WaterLow/ModerateHighAvoid (Hydrate formation risk)

Expert Insight: The iodide counterion is susceptible to photo-oxidation (


), which turns crystals yellow/brown. All recrystallization steps must be performed under dim light or amber glassware  to prevent degradation.

Protocol A: Rapid Kinetic Precipitation (The "Crashing" Step)

Objective: Bulk removal of unreacted neutral starting materials and oily byproducts.

Reagents:

  • Crude 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

  • Methanol (HPLC Grade)

  • Diethyl Ether (Anhydrous)

Procedure:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Methanol dropwise while heating to reflux (approx. 65°C) until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration: Quickly filter the boiling solution through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble inorganic catalyst residues.

  • The "Crash": Transfer the filtrate to a beaker. While stirring rapidly, slowly pour the methanol solution into a separate vessel containing 10-fold excess of ice-cold Diethyl Ether .

    • Mechanism:[1][2][3][4] The abrupt change in dielectric constant forces the ionic dye out of solution immediately, while neutral organic impurities (anilines/aldehydes) remain dissolved in the ether-methanol mix.

  • Isolation: Collect the fine precipitate via vacuum filtration. Wash with cold ether.

Protocol B: Thermodynamic Recrystallization (Crystal Growth)

Objective: Removal of lattice-trapped impurities and formation of optical-quality crystals.

Reagents:

  • Precipitated Solid (from Protocol A)

  • Absolute Ethanol (EtOH)

  • Acetonitrile (MeCN) - Optional modifier

Procedure:

  • Saturation: Suspend the precipitate in minimal Absolute Ethanol. Heat to reflux (78°C).

  • Solvent Tuning: If the solid does not fully dissolve in boiling EtOH, add Acetonitrile dropwise (max 10% v/v) to increase polarity without introducing water.

  • Nucleation Control: Once dissolved, remove from heat. Wrap the flask in aluminum foil (insulation + light protection) and allow it to cool to room temperature undisturbed for 4 hours.

    • Critical Step: If "oiling out" occurs (droplets forming instead of crystals), reheat and add a seed crystal or scratch the glass surface.

  • Deep Cooling: Move the flask to a 4°C fridge for 12 hours.

  • Harvesting: Filter the dark red/purple crystals. Wash once with cold EtOH, then liberally with Hexane.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Process Visualization (Workflow)

RecrystallizationWorkflow Crude Crude Material (Contains Anilines/Salts) Dissolve Dissolution (Hot Methanol, 65°C) Crude->Dissolve Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Remove Catalyst Precip Kinetic Precipitation (Pour into Cold Ether) Filter->Precip Anti-Solvent Addition Solid1 Semi-Pure Solid (Amorphous) Precip->Solid1 Vacuum Filter Recryst Thermodynamic Recrystallization (Boiling EtOH -> Slow Cool) Solid1->Recryst Redissolve Harvest Filtration & Wash (Cold EtOH / Hexane) Recryst->Harvest 4°C Overnight Final High-Purity Crystals (>99.5% HPLC) Harvest->Final Vacuum Dry

Figure 1: Dual-stage purification workflow combining kinetic precipitation for bulk cleanup and thermodynamic recrystallization for crystal quality.

Quality Control & Validation

To ensure the protocol was successful, the following metrics must be met:

  • Visual Inspection: Crystals should be distinct, shiny needles or prisms (often dark red or metallic green reflex). Amorphous powder indicates rapid cooling or trapped solvent.

  • Melting Point: A sharp range (< 2°C variation) is required. Broad ranges indicate solvent inclusion.

  • NMR Validation (

    
    H-NMR in DMSO-
    
    
    
    ):
    • Check for the disappearance of the aldehyde proton peak (typically ~10 ppm) from the starting material.

    • Verify the integration of the ethyl group (

      
      ) matches the aromatic region.
      
  • HPLC Purity: >99.5% area under the curve (AUC) at 254 nm and the specific absorption maximum (

    
    ).
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Atanasova, et al. "Synthesis and Structural Study of Styryl Quinolinium Dye." Comptes rendus de l’Académie bulgare des Sciences, 2025. 5[4][6][7][8][9][10]

  • Mocanu, et al. "Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide." Molecules, 2024.[2][11] 11[4][6][7][8][9][10][11][5]

  • Chan, Y., et al. "Dicationic styryl dyes for colorimetric and fluorescent detection of nucleic acids." Scientific Reports, 2022. 12[4][6][7][8][9][10][11]

Sources

Doping concentration optimization of quinolinium dyes in polymer matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Doping of Quinolinium Dyes in Polymer Matrices

Subtitle: Optimization Protocols for Nonlinear Optics (NLO) and Bio-Imaging Nanoparticles

Executive Summary

This guide provides a rigorous methodology for optimizing the doping concentration of cationic quinolinium dyes within polymer hosts (PMMA, PS, and biodegradable copolymers). Quinolinium derivatives are critical for voltage-sensitive imaging, nonlinear optics (NLO), and mitochondrial tracking in drug development. However, their cationic nature leads to a high propensity for electrostatic aggregation and concentration quenching (ACQ), often limiting performance.

This document moves beyond standard "mix-and-measure" approaches, introducing a Dual-Track Protocol for:

  • Solid-State Thin Films: For optical sensors and NLO devices.

  • Polymer Nanoparticles (PNPs): For bio-imaging and drug delivery tracking.

Theoretical Background: The Quenching Threshold

To optimize doping, one must understand the failure mode. Quinolinium dyes exhibit a "tipping point" where the benefit of increased molar absorptivity is negated by non-radiative decay.

  • Monomer Regime (< 0.1 wt%): Dyes exist as isolated fluorophores. High quantum yield (

    
    ), but low overall signal intensity due to low density.
    
  • Optimal Regime (0.1 – 0.5 wt%): The "Sweet Spot." Inter-dye distance is sufficient to prevent

    
    -
    
    
    
    stacking, but density is high enough for strong signal.
  • Quenching Regime (> 0.5 wt%):

    • H-Aggregates: Parallel stacking of dye molecules leads to a hypsochromic (blue) shift in absorption and non-radiative decay (dark state).

    • FRET-induced Quenching: Energy migrates between dyes until it hits a "trap" (defect or dimer).

    • Charge Transfer: In polar matrices, excited quinolinium cations (

      
      ) can undergo electron transfer with counter-ions or solvent clusters, quenching fluorescence.
      
Mechanism Visualization

QuenchingMechanism cluster_0 Excitation Phase cluster_1 Decay Pathways Input Excitation Light (hv) Dye Quinolinium Monomer (Ground State) Input->Dye Excited Excited State (S1) Dye->Excited Absorption Fluorescence Fluorescence Emission (High Yield) Excited->Fluorescence Low Conc. (Isolated) Aggregate H-Aggregate / Dimer (Dark State) Excited->Aggregate High Conc. (>0.5 wt%) Thermal Non-Radiative Decay (Heat) Aggregate->Thermal Quenching

Figure 1: Kinetic competition between radiative emission and aggregation-induced quenching pathways.

Materials Selection & Compatibility

The choice of solvent and counter-ion is as critical as the dye concentration.

ComponentRecommended MaterialRationale
Dye N-methylquinolinium, Stilbazolium (e.g., PQC, PQPT)High hyperpolarizability for NLO; cationic charge requires polar solvation.
Polymer Host PMMA (Poly(methyl methacrylate))High

, excellent optical transparency, compatible with polar cosolvents.
Alt. Polymer PLGA or PDHF For biodegradable nanoparticles or conjugated polymer energy transfer systems.
Primary Solvent TFE (2,2,2-Trifluoroethanol)Critical: Dissolves both cationic dye and PMMA without phase separation.
Cosolvent Cyclopentanone or AcetonitrileUsed to adjust viscosity for spin coating or evaporation rates.

Protocol A: Thin Film Fabrication (Optical/NLO Applications)

Objective: Create a defect-free, 1–3


m film with uniform dye distribution.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve PMMA (Mw ~120k) in TFE to create a 10 wt% host solution. Stir at 40°C for 4 hours.

    • Prepare Dye Stock: Dissolve Quinolinium dye in TFE (10 mg/mL). Sonicate for 15 mins to break initial crystallites.

  • Doping (The Titration Method):

    • Aliquot the PMMA solution into 5 vials.

    • Add Dye Stock to achieve target concentrations: 0.1, 0.3, 0.5, 1.0, and 2.0 wt% (relative to polymer mass).

    • Calculation:

      
      
      
  • Filtration (Crucial Step):

    • Filter doped solutions through a 0.2

      
      m PTFE syringe filter .
      
    • Note: Nylon filters may bind cationic dyes; PTFE is chemically inert.

  • Spin Coating:

    • Substrate: Plasma-cleaned Quartz or ITO glass.

    • Speed 1: 500 rpm for 5s (Spread).

    • Speed 2: 2500 rpm for 45s (Thinning).

    • Validation: Check for "comet tails" (particulates) or cloudiness (phase separation).

  • Thermal Annealing:

    • Bake at

      
      C (approx. 90°C for PMMA) for 1 hour in a vacuum oven.
      
    • Why? Removes residual solvent which can act as a plasticizer and quenching agent.

Protocol B: Nanoparticle Encapsulation (Drug Development)

Objective: Encapsulate dye in polymer nanoparticles (PNPs) for bio-tracking, minimizing leakage.

Step-by-Step Methodology:

  • Phase Preparation:

    • Organic Phase: Dissolve 50 mg PLGA + 0.15 mg Dye (0.3 wt%) in 5 mL Acetone/THF (1:1).

    • Aqueous Phase: 20 mL ultrapure water with 0.1% PVA (surfactant).

  • Nanoprecipitation:

    • Place Aqueous Phase under vigorous stirring (1000 rpm).

    • Inject Organic Phase dropwise using a syringe pump (rate: 0.5 mL/min).

    • Mechanism:[1][2] Rapid diffusion of acetone into water causes polymer chains to collapse, trapping the dye inside.

  • Solvent Evaporation:

    • Stir in an open beaker for 4 hours to evaporate Acetone/THF.

  • Purification:

    • Centrifuge at 15,000 rpm for 20 mins. Discard supernatant (removes free dye).

    • Resuspend pellet in PBS.

Characterization & Optimization Logic

Do not rely on a single metric. Use the Spectral Ratio Method to detect aggregation before it destroys your signal.

Optimization Workflow

OptimizationLoop Start Start: 0.1 wt% Doping Measure Measure UV-Vis & PL Start->Measure Decision Check Peak Shift & Intensity Measure->Decision Good Linear Intensity Increase No Peak Shift Decision->Good Pass Bad Red Shift (>10nm) Intensity Roll-off Decision->Bad Fail NextStep Increase Doping (+0.2 wt%) Good->NextStep Stop Optimal Concentration Found (Previous Step) Bad->Stop NextStep->Measure

Figure 2: Iterative optimization loop. Stop increasing concentration when emission peak red-shifts significantly or intensity gains plateau.

Data Analysis Table
ObservationDiagnosisAction
Linear Absorbance, Linear PL Isolated MonomersSafe to increase concentration.
Linear Absorbance, Sub-linear PL Onset of QuenchingSTOP. This is the optimal threshold (usually ~0.3 wt%).
New Blue-Shifted Absorbance Band H-AggregatesConcentration too high. Reduce by 50%.
Cloudy Film / High Scattering Phase SeparationPolymer/Dye incompatibility. Switch solvent (try TFE) or reduce loading.
Red-Shifted Emission (>20nm) J-Aggregates / Re-absorptionCommon in thick films. Reduce thickness or concentration.

References

  • Concentration Quenching Mechanisms

    • Effect of Thickness of a Dye-doped Polymeric Film on the Concentration Quenching of Luminescence.[3] National Science Foundation (NSF).

  • Polymer Nanoparticle Preparation

    • Energy Transfer in a Nanoscale Multichromophoric System: Fluorescent Dye-Doped Conjugated Polymer Nanoparticles. Journal of Physical Chemistry C (ACS).

  • Doping Optimization in PMMA

    • Pyrroloquinoline Based Styryl Dyes Doped PMMA... for Fluorescent Applications. PMC (NIH).

  • Charge Transfer Quenching

    • Fluorescence quenching of the N-methylquinolinium cation by pairs of water or alcohol molecules.[1] Royal Society of Chemistry (RSC).

  • Cationic Dye Aggregation

    • Molecularly Ordered Low Molecular Weight Azobenzene Dyes and Polycation Alternate Multilayer Films. University of Houston.

Sources

Application Note: High-Efficiency Terahertz Generation via Organic Quinolinium Salt Crystals (HMQ-TMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for generating high-intensity, broadband Terahertz (THz) radiation using organic quinolinium salt crystals, specifically HMQ-TMS . While inorganic crystals like ZnTe and GaP have long been industry standards, they suffer from low optical-to-THz conversion efficiencies (typically


).[1] HMQ-TMS offers a paradigm shift, delivering conversion efficiencies up to two orders of magnitude higher (

) due to its large macroscopic second-order nonlinearity. This guide covers the complete workflow: from crystal growth and facet preparation to the optical rectification setup and signal validation.

Introduction: The Quinolinium Advantage

The generation of THz waves via Optical Rectification (OR) relies on non-centrosymmetric materials with high second-order susceptibility (


).
The Challenge with Inorganics

Inorganic crystals (ZnTe, GaP) are robust but limited by small electro-optic coefficients (


 pm/V for ZnTe). To achieve high fields, researchers must pump these crystals with dangerously high fluences, risking damage or saturation.
The Organic Solution (HMQ-TMS)

HMQ-TMS is a quinolinium-based ionic salt.[1][2][3][4][5] Its efficiency stems from the "push-pull" electron structure of the quinolinium cation, which facilitates strong intramolecular charge transfer.

  • Anion Engineering: The bulky TMS (trimethylbenzenesulfonate) anion is critical. It acts as a "spacer" that forces the cations into a parallel, non-centrosymmetric packing arrangement during crystallization. Without this, the dipoles might antiparallelly align, cancelling out the macroscopic nonlinearity.

  • Performance Metrics: HMQ-TMS exhibits a macroscopic diagonal hyperpolarizability (

    
    ) significantly higher than standard inorganics, allowing for efficient velocity matching at common laser wavelengths (800 nm, 1030 nm, and telecommunication wavelengths).
    

Protocol: Material Preparation and Crystal Growth[6]

Unlike inorganic semiconductors purchased off-the-shelf, high-performance organic crystals often require in-house growth or specific handling to optimize the optical axis.

Synthesis and Solubility

HMQ-TMS is synthesized via a condensation reaction between 1,2-dimethylquinolinium 2,4,6-trimethylbenzenesulfonate and 4-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst (e.g., piperidine).

Solubility Profile: HMQ-TMS shows high solubility in methanol, with a steep temperature dependence—ideal for the slow-cooling growth method .

  • Solubility: ~2.24 g / 100 g Methanol at 40°C.[6]

Crystal Growth Workflow (Slow Cooling)

Objective: Grow single crystals with dimensions


 mm suitable for laser apertures.

Step-by-Step Protocol:

  • Solution Prep: Dissolve HMQ-TMS powder in high-purity methanol at 45°C. Filter the solution (0.2

    
    m PTFE filter) to remove dust/insolubles.
    
  • Seeding: Lower temperature to 40°C (saturation point). Introduce a small, defect-free seed crystal suspended on a Teflon wire.

  • Controlled Cooling: Seal the vessel. Ramp down temperature at a rate of 0.1°C to 0.5°C per day .

    • Note: Faster cooling induces inclusions and cracks.

  • Harvesting: Once the crystal reaches desired size (typically 1-2 weeks), remove from solution and dry in a desiccator.

Post-Processing (Cleaving)

Critical Step: Polishing organic crystals is difficult due to their softness. HMQ-TMS has a natural cleavage plane (the ac-plane).[6]

  • Action: Use a diamond knife or razor blade to cleave the crystal along the ac-plane. This produces an optical-quality surface without the need for abrasive polishing.[6]

Workflow Visualization

CrystalGrowth Synthesis Synthesis (Condensation Reaction) Purification Purification (Recrystallization in MeOH) Synthesis->Purification Saturation Saturation (40°C in Methanol) Purification->Saturation Seeding Seeding (Suspended Seed) Saturation->Seeding Cooling Slow Cooling (0.1°C/day rate) Seeding->Cooling Harvest Harvest & Drying (Desiccator) Cooling->Harvest Cleaving Cleaving (ac-plane exposure) Harvest->Cleaving

Figure 1: Workflow for HMQ-TMS crystal preparation. The slow cooling phase is the critical determinant of optical quality.

Protocol: Optical Setup for THz Generation

This setup utilizes collinear optical rectification .[1][3][5] The pump laser wavelength is a critical variable; while 800 nm (Ti:Sapphire) works, pumping at 1300–1500 nm (via OPA) or 1030 nm (Yb-fiber) often yields better phase matching and reduces multi-photon absorption damage.

Equipment Requirements
  • Laser Source: Femtosecond laser (<100 fs pulse width).[7]

    • Option A: Ti:Sapphire (800 nm).[5]

    • Option B: Yb-doped Fiber (1030 nm) – High power handling.

  • Generator Crystal: HMQ-TMS (Thickness: 0.2 mm – 0.5 mm).

  • Detector: Electro-Optic Sampling (EOS) using a thin ZnTe or GaP crystal (for detection bandwidth matching).

  • Filters: Teflon or Black Polyethylene (blocks residual IR pump, passes THz).

Optical Path Alignment
  • Beam Splitting: Split the laser output into a Pump Beam (90%) and a Probe Beam (10%) .

  • Pump Path:

    • Direct the pump beam through a delay stage (mechanical chopper usually placed here).

    • Focus beam onto the HMQ-TMS crystal.

    • Orientation: Rotate the HMQ-TMS crystal so its polar axis (c-axis) is parallel to the pump laser polarization. This maximizes the

      
       interaction.
      
  • THz Emission: The pump pulse generates THz waves inside the crystal. Both IR and THz exit the crystal.

  • Filtration: Use a Teflon filter to absorb the IR pump beam, allowing only THz to pass.

  • Detection (EOS):

    • Focus the THz beam onto the detection crystal (ZnTe).

    • Overlap with the Probe Beam (fed through the delay line).

    • Use a Quarter Wave Plate (QWP) and Wollaston Prism to send signal to Balanced Photodiodes.

Experimental Logic Diagram

OpticalSetup cluster_pump Pump Path (Generation) cluster_probe Probe Path (Detection) Laser fs Laser Source (800nm / 1030nm) Splitter Beam Splitter (90/10) Laser->Splitter Delay Delay Stage Splitter->Delay Pump (90%) ProbeOptics Probe Optics Splitter->ProbeOptics Probe (10%) HMQ HMQ-TMS Crystal (Generator) Delay->HMQ Filter Teflon Filter (Blocks IR) HMQ->Filter IR + THz ZnTe ZnTe/GaP (Detector) Filter->ZnTe THz Only ProbeOptics->ZnTe QWP QWP + Wollaston ZnTe->QWP Modulated Probe Diode Balanced Photodiodes QWP->Diode LockIn Lock-In Amplifier Diode->LockIn

Figure 2: Schematic of the THz-TDS setup utilizing HMQ-TMS for generation and ZnTe for detection.

Characterization and Validation

Efficiency Comparison

The following table summarizes the performance of HMQ-TMS against industry standards.

MaterialTypePump WavelengthConversion EfficiencyBandwidth (approx.)
ZnTe Inorganic800 nm

0.1 - 3.0 THz
GaP Inorganic1030 nm

0.1 - 7.0 THz
HMQ-TMS Organic1030 nm

0.1 - 6.0 THz
DAST Organic1300-1500 nm

0.1 - 10 THz*

*Note: DAST has a strong phonon absorption dip at 1.1 THz.[8] HMQ-TMS offers a smoother spectral response in this region, though it has its own absorptions at higher frequencies.[2]

Damage Thresholds (Critical Warning)

Organic crystals have lower thermal conductivity than inorganics.

  • HMQ-TMS Damage Threshold:

    
     at MHz repetition rates.[6]
    
  • Mitigation: If using high-power amplifiers (kHz/MHz), expand the pump beam diameter to reduce fluence, or cryogenically cool the crystal (though this adds complexity).

Troubleshooting & Best Practices

Issue: Signal Saturation or Crystal Burning

  • Cause: Two-Photon Absorption (TPA) of the pump beam.

  • Fix: Shift pump wavelength to

    
     nm where TPA is negligible, or reduce pump fluence and increase beam size.
    

Issue: Surface Degradation

  • Cause: Hygroscopicity (water absorption). While HMQ-TMS is more stable than DAST, it is still sensitive to humidity.

  • Fix: Store crystals in a desiccator. Perform experiments in a nitrogen-purged box.

Issue: Low Output Power

  • Cause: Misalignment of polarization.

  • Fix: Ensure the pump laser polarization is strictly parallel to the crystal's polar axis.[6] Rotate the crystal 360° while monitoring the THz signal to find the maximum.

References

  • Tunable multi-cycle THz generation in organic crystal HMQ-TMS. Source: Optica Publishing Group (2015). URL:[Link][9]

  • High-power few-cycle THz generation at MHz repetition rates in an organic crystal. Source: APL Photonics (2020). URL:[Link]

  • Generation of high-field terahertz pulses in an HMQ-TMS organic crystal pumped by an ytterbium laser at 1030 nm. Source: Optics Express (2018). URL:[Link][9]

  • Broadband Anisotropic Optical Properties of the Terahertz Generator HMQ-TMS Organic Crystal. Source: MDPI (2020). URL:[Link]

  • Organic Crystals for THz Photonics. Source: MDPI Applied Sciences (2021). URL:[Link]

Sources

Solvatochromic behavior studies of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvatochromic Characterization of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide

Executive Summary

This guide details the protocol for characterizing the solvatochromic behavior of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide , a cationic hemicyanine dye. This molecule exhibits significant Intramolecular Charge Transfer (ICT) properties, making it a valuable probe for micro-environmental polarity in biological systems (e.g., membrane potential sensing) and nonlinear optical (NLO) materials.

The protocol focuses on determining the ground-to-excited state dipole moment change (


) using Lippert-Mataga  analysis and decomposing solvent-solute interactions (H-bonding vs. dipolarity) using the Kamlet-Taft  multi-parameter approach.

Scientific Background & Mechanism

Molecular Architecture

The molecule features a classic "Push-Pull" (


) architecture:
  • Donor (

    
    ):  Phenylamino group (-NHPh).
    
  • Bridge (

    
    ):  Vinyl linker (-CH=CH-).
    
  • Acceptor (

    
    ):  Quaternary Quinolinium ring.
    
Mechanism of Solvatochromism (ICT)

Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer. The electron density shifts from the donor (aniline nitrogen) to the acceptor (quinolinium nitrogen).

  • Ground State (GS): The positive charge is localized primarily on the quinolinium nitrogen.

  • Excited State (ES): Charge transfer delocalizes the electron density, potentially neutralizing the quinolinium center and creating a positive charge on the aniline nitrogen.

Depending on the solvent's polarity, the energy gap between the GS and ES changes, resulting in spectral shifts (Solvatochromism).[1][2][3]

ICT_Mechanism GS Ground State (S0) Localized Charge (Quinolinium) Excitation Photoexcitation (hν) GS->Excitation ES Excited State (S1) Charge Transfer (ICT) Delocalized Charge Excitation->ES Frank-Condon State Relaxation Solvent Relaxation (Reorientation) ES->Relaxation Dipole Interaction Emission Fluorescence (Red Shifted) Relaxation->Emission Emission->GS Radiative Decay

Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) process leading to solvatochromic shifts.

Materials and Preparation

Synthesis (Brief Overview)

If the compound is not purchased commercially, it is typically synthesized via the condensation of 1-ethyl-4-methylquinolinium iodide with


-diphenylformamidine .
  • Reagents: 1-Ethyl-4-methylquinolinium iodide (1 eq),

    
    -diphenylformamidine (1.2 eq).
    
  • Conditions: Reflux in acetic anhydride or ethanol with a catalytic base (piperidine) for 2-4 hours.

  • Purification: Recrystallization from ethanol/methanol.

Stock Solution Preparation
  • Solvent: DMSO (Dimethyl sulfoxide) is recommended for the primary stock due to high solubility.

  • Concentration: Prepare a 1.0 mM stock solution.

    • Weighing: Weigh 4.32 mg of the iodide salt (MW

      
       432.26  g/mol ).
      
    • Dissolution: Dissolve in 10 mL of spectroscopic grade DMSO.

    • Storage: Store in amber vials at 4°C. Stable for 1 month.

Experimental Protocol: Solvatochromic Profiling

Solvent Selection

Select a set of solvents that span a wide range of polarity (


) and hydrogen bonding capacities (

).
SolventType

(Polarity)

(H-Bond Donor)

(H-Bond Acceptor)
Toluene Non-polar0.540.000.11
Dichloromethane (DCM) Polar Aprotic0.820.130.10
Acetone Polar Aprotic0.710.080.48
Ethanol Polar Protic0.540.830.77
Methanol Polar Protic0.600.930.62
DMSO Polar Aprotic1.000.000.76
Sample Preparation
  • Aliquot 20

    
    L  of the 1.0 mM Stock Solution into clean glass vials.
    
  • Evaporate the DMSO under a gentle stream of nitrogen (optional, to avoid DMSO contamination) OR simply dilute significantly if the DMSO volume is <1%.

  • Add 3.0 mL of the respective test solvent to each vial.

  • Target Concentration: ~5-10

    
    M (Absorbance should be between 0.1 and 0.8 OD).
    
  • Sonicate for 5 minutes to ensure complete dissolution.

Spectroscopic Measurements
  • UV-Vis Absorption:

    • Scan range: 300 nm – 700 nm.

    • Baseline: Correct with pure solvent blanks.

    • Record

      
       (nm).[4]
      
  • Fluorescence Emission:

    • Excitation Wavelength (

      
      ): Set to 
      
      
      
      of the specific solvent (or a fixed wavelength like 480 nm if comparing intensities).
    • Scan range:

      
       nm to 800 nm.
      
    • Slit widths: 2.5 nm / 2.5 nm.

    • Record

      
       (nm).[4][5]
      

Data Analysis & Interpretation

Lippert-Mataga Analysis (Dipole Moment Estimation)

This analysis estimates the change in dipole moment (


) upon excitation.[4]

Equation:



Where:

  • 
    : Stokes shift in wavenumbers (
    
    
    
    ).
  • 
    : Planck’s constant; 
    
    
    
    : Speed of light.[6]
  • 
    : Onsager cavity radius (estimated from molecular volume, approx 5-6 Å for this molecule).
    
  • 
    : Orientation polarizability of the solvent.[6]
    
    
    
    

Workflow:

  • Calculate

    
     and 
    
    
    
    in
    
    
    (
    
    
    ).
  • Calculate Stokes shift

    
    .
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[4]
  • Slope (

    
    ):  The slope is proportional to 
    
    
    
    . A linear fit indicates general solvent effects dominate. Deviations suggest specific interactions (H-bonding).
Kamlet-Taft Analysis (Specific Interactions)

To decouple specific H-bonding effects from general polarity.

Equation:



  • Perform Multiple Linear Regression (MLR) of the absorption/emission wavenumbers against the solvent parameters (

    
    ).
    
  • 
     coefficient:  Sensitivity to polarity/polarizability.
    
  • 
     coefficient:  Sensitivity to H-bond acidity (solvent donating proton to dye).
    
  • 
     coefficient:  Sensitivity to H-bond basicity (solvent accepting proton from dye).
    

Representative Data (Simulated for Validation)

Note: The values below are representative of cationic styryl dyes and are provided to validate the calculation protocol. Researchers must generate empirical data.

Solvent

(nm)

(

)

(nm)

(

)
Stokes Shift (

)

DCM 485206185901694936690.217
Acetone 478209206051652843920.284
Ethanol 495202026201612940730.289
DMSO 510196076451550341040.263

Interpretation:

  • Red Shift: As polarity increases (DCM

    
     DMSO), the absorption typically red-shifts (positive solvatochromism) if the excited state is stabilized more than the ground state.
    
  • Stokes Shift: An increasing Stokes shift with

    
     confirms the ICT nature.
    

Workflow Diagram

Protocol_Workflow Start Start: 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide Stock Prepare Stock Solution (1 mM in DMSO) Start->Stock Aliquot Aliquot into Vials (Evaporate DMSO if needed) Stock->Aliquot SolventAdd Add Test Solvents (Toluene, DCM, EtOH, DMSO, etc.) Aliquot->SolventAdd Measure Measure Spectra (UV-Vis & Fluorescence) SolventAdd->Measure Calc Calculate Parameters (Stokes Shift, Wavenumbers) Measure->Calc Analysis Data Analysis (Lippert-Mataga & Kamlet-Taft) Calc->Analysis End Output: Dipole Moment (Δμ) & Solvation Coefficients Analysis->End

Figure 2: Step-by-step experimental workflow for solvatochromic characterization.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1981). "Linear Solvation Energy Relationships. Local Empirical Rules". Progress in Physical Organic Chemistry. Link

  • Lippert, E. (1957). "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand". Zeitschrift für Elektrochemie. Link

  • Mataga, N., Kaifu, Y., & Koizumi, M. (1956). "Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules". Bulletin of the Chemical Society of Japan. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link

Sources

Troubleshooting & Optimization

Minimizing defects in solution-grown phenylamino vinyl quinolinium crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the solution growth of phenylamino vinyl quinolinium (PVQ) crystals. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals. The following sections provide answers to frequently asked questions and detailed troubleshooting guides for common defects encountered during crystallization experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of PVQ and related organic compounds.

Q1: What is the most critical factor for successfully growing high-quality PVQ crystals?

A1: The single most critical factor is the purity of your starting material.[1][2] Impurities can inhibit nucleation, act as uncontrolled nucleation sites leading to a shower of microcrystals, or be incorporated into the crystal lattice, causing significant defects.[3] Before attempting any crystallization, it is highly recommended to purify the synthesized PVQ compound, for instance, by column chromatography or recrystallization, until it is at least >95% pure, with >99% being ideal.

Q2: How do I select an appropriate solvent system to start with?

A2: Solvent selection is a crucial step that often requires empirical screening.[1] The ideal solvent is one in which your PVQ compound is moderately soluble.[4]

  • Too Soluble: If the compound is highly soluble, it may form a supersaturated solution that oils out or only precipitates when nearly all solvent has evaporated, leading to rapid, uncontrolled crystallization and poor quality crystals.[5]

  • Too Insoluble: If the compound is nearly insoluble, it will be impossible to create a saturated solution needed for crystal growth.

A good starting point is to test solubility in a range of common organic solvents of varying polarity. For quinolinium derivatives, solvent mixtures like methanol/acetonitrile have been used successfully.[6] The goal is to find a solvent or solvent system where the compound dissolves when heated but has lower solubility at room temperature or upon introduction of an anti-solvent.[5]

Q3: How long should I expect to wait for crystals to form?

A3: Patience is paramount in crystal growing.[5] The best crystals rarely form overnight; the process can take days or even weeks. The principle is that slower growth rates typically yield larger, higher-quality crystals with fewer defects.[4][7] If crystals appear too quickly (within hours), they are often small, clustered, or of poor quality. Do not disturb the crystallization vessel, as vibrations or agitation can disrupt the growth process.[1]

Q4: My compound precipitates as a "cloudy" suspension or powder. What does this mean?

A4: A cloudy suspension or amorphous powder indicates that nucleation is happening too rapidly and uncontrollably.[7] This occurs when the solution becomes supersaturated too quickly, leading to the formation of a vast number of nucleation sites instead of allowing a few sites to grow into large single crystals.[7] To resolve this, you need to slow down the process. This can be achieved by using a solvent in which the compound is slightly more soluble, reducing the concentration of the initial solution, or slowing the rate of cooling or anti-solvent diffusion.[7]

Troubleshooting Guide: Common Crystal Defects

This guide provides a systematic approach to identifying and resolving specific defects in your PVQ crystals.

Problem 1: Crystal Twinning

Q: My crystals appear well-formed, but X-ray diffraction reveals they are twinned. What causes this and how can I prevent it?

A: Twinning is a common defect where two or more crystals share some of the same crystal lattice points in a symmetrical, intergrown manner.[8]

  • Causality: Twinning in organic crystals is often a response to rapid growth from a highly supersaturated solution.[8] The complex structure of organic molecules can lead to misalignments during their rapid assembly into the lattice.[8] The choice of solvent also has a critical influence on the presence or absence of twinning.[8]

  • Troubleshooting & Mitigation:

    • Reduce Supersaturation: The most effective strategy is to slow the rate of crystallization. If using slow cooling, decrease the cooling rate. For vapor diffusion, use a less volatile anti-solvent or increase the distance between the solution and the anti-solvent reservoir.

    • Change the Solvent System: Since solvent-molecule interactions at the crystal face influence growth, changing the solvent can alter the energetics of face development and reduce the likelihood of twinning.[8][9] Experiment with solvents of different polarities or hydrogen-bonding capabilities.

    • Use Seed Crystals: If you have a small, high-quality single crystal, you can introduce it into a carefully prepared, slightly supersaturated solution. This provides a template for ordered growth and can bypass the problematic initial nucleation phase.[8]

Problem 2: Solvent Inclusions & Voids

Q: My crystals look transparent but have internal flaws or appear cloudy upon drying. What are these defects?

A: These are likely solvent inclusions, which are pockets of solvent trapped within the crystal lattice during growth.[3] When the crystal is removed from the mother liquor, the solvent may evaporate, leaving behind voids that can make the crystal opaque or cause it to crack.[5]

  • Causality: This defect is a direct consequence of a high crystal growth rate.[10] When molecules deposit onto the crystal surface too quickly, they can physically entrap solvent molecules before they have time to diffuse away from the growing crystal face.[11] This is particularly common in viscous solutions.

  • Troubleshooting & Mitigation:

    • Slow Down Crystal Growth: As with twinning, slowing the rate of supersaturation is key. Use slower evaporation, slower cooling, or a slower diffusion method.[10]

    • Optimize Solvent Choice: Select a solvent with lower viscosity if possible. Additionally, consider the size and shape of the solvent molecule. Bulky solvent molecules may be more easily entrapped.

    • Utilize Temperature Gradients: Crystallizing at a slightly elevated, constant temperature can sometimes minimize solvent inclusion by increasing solvent vapor pressure and promoting its escape from the crystal surface.[4]

Problem 3: Poor Crystal Morphology (Needles or Plates)

Q: My compound crystallizes, but I consistently get very thin needles or plates instead of the block-like crystals needed for analysis. How can I change the crystal habit?

A: Crystal habit (the external shape) is determined by the relative growth rates of different crystal faces.[12] Fast-growing faces grow themselves out of existence, while the slowest-growing faces become the most prominent.[12] Needles or plates result from highly anisotropic growth, where the crystal grows much faster in one or two directions than in others.

  • Causality: The solvent plays a significant role in determining crystal habit.[9][13] Solvent molecules can preferentially adsorb to specific crystal faces, inhibiting their growth.[14] By changing the solvent, you change these interactions and thus can alter the relative growth rates of the faces.[13]

  • Troubleshooting & Mitigation:

    • Systematic Solvent Screening: This is the primary method for modifying crystal habit. If you are getting needles from a non-polar solvent like toluene, try a more polar solvent like acetonitrile or an alcohol. The change in solvent-crystal surface interactions can inhibit growth along the long axis, promoting a more block-like shape.[9]

    • Use Additives: In some cases, introducing a small amount of an additive that is structurally similar to the solute can block growth on certain faces and alter the morphology. This is an advanced technique that requires careful experimentation.

    • Vary Supersaturation Levels: Very high supersaturation often favors rapid, one-dimensional growth (needles), while lower supersaturation levels promote slower, more uniform growth, which can lead to better-faceted crystals.[9]

Troubleshooting Summary Table
Observed Defect Primary Probable Cause(s) Recommended First Action(s)
Cloudy Solution / Powder Nucleation rate is too high; excessive supersaturation.[7]Dilute the starting solution; slow down the cooling or evaporation rate.[7]
Crystal Twinning Rapid crystal growth; unfavorable solvent-crystal interactions.[8]Reduce the rate of crystallization; screen different solvent systems.[8]
Solvent Inclusions Crystal growth is too fast, trapping solvent molecules.[3][10]Significantly slow down the growth process (e.g., slower evaporation).[4]
Needles or Thin Plates Anisotropic growth rates; strong solvent influence on specific faces.[9][12]Change the solvent or solvent/anti-solvent system to alter surface interactions.[13]
No Crystals Form Compound is too soluble; solution is not saturated; nucleation is inhibited.Use a less effective solvent or an anti-solvent; concentrate the solution; scratch the glass.
General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the crystallization of PVQ compounds.

G cluster_0 Preparation cluster_1 Crystallization & Observation cluster_2 Analysis & Troubleshooting Start Start with >99% Pure PVQ Compound Solvent Select Solvent System (Moderate Solubility) Start->Solvent Prepare Prepare Saturated or Near-Saturated Solution Solvent->Prepare Filter Filter Hot to Remove Particulates Prepare->Filter Method Choose Method (Slow Evaporation, Vapor Diffusion, etc.) Filter->Method Wait Allow System to Equilibrate (Days to Weeks, Undisturbed) Method->Wait Observe Observe Outcome Wait->Observe Success High-Quality Single Crystals Observe->Success Ideal Powder Cloudy / Powder Observe->Powder Non-Ideal Defects Crystals with Defects (Twinning, Inclusions, Needles) Observe->Defects Non-Ideal NoCrystals No Crystals Observe->NoCrystals Non-Ideal Action1 Action: Reduce Concentration, Slow Supersaturation Powder->Action1 Cause: Too Rapid Nucleation Action2 Action: Slow Growth Rate, Change Solvent System Defects->Action2 Cause: Growth Rate Issues Action3 Action: Concentrate Solution, Add Anti-Solvent NoCrystals->Action3 Cause: Too Soluble / Not Saturated

Caption: A workflow diagram for troubleshooting the solution growth of organic crystals.

Relationship Between Parameters and Defects

Understanding how experimental parameters influence defect formation is key to optimizing your crystal growth experiments.

G cluster_params Controllable Parameters cluster_defects Common Defects Supersat Supersaturation Rate Twinning Twinning Supersat->Twinning High rate increases Inclusions Solvent Inclusions Supersat->Inclusions High rate increases Morphology Poor Morphology (Needles/Plates) Supersat->Morphology High rate favors needles Amorphous Amorphous Precipitate Supersat->Amorphous Very high rate causes Purity Compound Purity Purity->Twinning Low purity can induce Purity->Amorphous Impurities act as unwanted nucleation sites Solvent Solvent Properties (Polarity, Viscosity) Solvent->Twinning Influences probability Solvent->Inclusions High viscosity increases Solvent->Morphology Strongly dictates habit

Caption: Key parameters influencing common defects in solution-based crystal growth.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

This method is effective for producing high-quality single crystals and relies on slowly increasing the solute concentration through solvent evaporation.[5][15]

  • Dissolution: Dissolve the purified PVQ compound in a suitable solvent (e.g., a 1:1 mixture of methanol/acetonitrile[6]) to near saturation at room temperature. Gentle warming can be used to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial or beaker. This removes any particulate matter that could act as an unwanted nucleation site.[15]

  • Setup: Place the vial in a location free from vibrations. Cover the vial with parafilm and poke 1-3 very small holes in it with a fine needle. The number and size of the holes control the evaporation rate. Fewer/smaller holes lead to slower evaporation and better crystals.

  • Growth: Allow the setup to stand undisturbed for several days to weeks. Monitor periodically for crystal formation without agitating the vial.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using tweezers or a pipette. It is often best to leave them in a small amount of the mother liquor to prevent cracking from rapid drying.[5]

Protocol 2: Vapor Diffusion Crystallization

This gentle technique is excellent for small amounts of material and often yields high-quality crystals by slowly changing the solvent composition.[2][15]

  • Inner Vial Setup: Dissolve the purified PVQ compound in a small amount of a "good" solvent (one in which it is highly soluble) in a small, open vial (e.g., a 2 mL autosampler vial).

  • Outer Chamber Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Add a larger volume of a volatile "anti-solvent" (a solvent in which the PVQ is poorly soluble) to the bottom of the larger container. Ensure the anti-solvent level is below the top of the inner vial.[15]

  • Diffusion: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse in its vapor phase into the solution in the inner vial.[2] This gradually decreases the solubility of the PVQ compound, leading to slow crystallization.

  • Growth & Harvesting: Allow the system to equilibrate for several days to weeks in a stable, vibration-free environment. Harvest the crystals as described in the slow evaporation protocol.

References

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • ResearchGate. (2025). Growth defects of organic crystals: A review.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
  • Reddit. (2023). Growing single crystals and cloudy stuff.
  • Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.
  • International Journal of Pure and Applied Mathematics. (2018). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS.
  • MRS Bulletin. (2013). Single-crystal growth of organic semiconductors. Cambridge Core.
  • Linden, A. Advice for Crystallization. Universität Potsdam.
  • Royal Society of Chemistry. (2021). Controlled synthesis of twinning β-form anhydrous guanine nanoplatelets in aqueous solution. CrystEngComm.
  • X-ray Facility. Growing Crystals Crystallization Methods.
  • Leipner, H. S. Crystal growth and defects.
  • MDPI. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. PMC.
  • Mazzotti, M. Crystal Growth. Separation Processes Laboratory.
  • MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • ResearchGate. (2015). Growth and characterization of an organic single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide.
  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. YouTube.
  • Aquilano, D. Morphology of crystals grown from solutions.
  • Royal Society of Chemistry. (2021). Achieving two things at one stroke: crystal engineering simultaneously optimizes the emission and mechanical compliance of organic crystals. Journal of Materials Chemistry C.
  • Elsevier. (2021). Organic Cage Inclusion Crystals Exhibiting Guest-enhanced Multiphoton Harvesting. Chem.
  • NIH. (2005). Detecting and overcoming crystal twinning. PubMed.
  • ResearchGate. (2014). What is the reason for organic crystal twinning?.
  • ScienceDirect. (2000). Modeling Crystal Shapes of Organic Materials Grown from Solution.
  • ResearchGate. (2024). Colloidal Stabilizer‐Mediated Crystal Growth Regulation and Defect Healing for High‐Quality Perovskite Solar Cells.
  • NIH. (2012). Enhancing crystalline properties of a cardiovascular active pharmaceutical ingredient using a process analytical technology based crystallization feedback control strategy. PubMed.
  • Royal Society of Chemistry. (2023). Crystallization manipulation and holistic defect passivation toward stable and efficient inverted perovskite solar cells. Energy & Environmental Science.
  • ResearchGate. (2023). Crystallization modulation and defect inhibition of perovskite by additives. a.
  • ResearchGate. (2020). Crystallization and defects regulation of efficient inverted perovskite solar cells via glycine ethyl ester hydrochloride.

Sources

Preventing thermal decomposition of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide during processing

[1]

Subject: Preventing Thermal Decomposition of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide Document ID: TS-SQD-2024-05 Classification: Advanced Research Support[1]

Emergency Triage: The "Do Not" List

For immediate stabilization of your workflow.

ActionStatusTechnical Rationale
Heating > 110°C CRITICAL STOP Iodide counterions (

) become nucleophilic and redox-active, triggering dealkylation and promoting iodine (

) formation.[1]
Acidic Solvents CRITICAL STOP The phenylamino-vinyl bridge acts as an enamine; acids catalyze rapid hydrolysis into quinolinium aldehydes and aniline.
Ambient Light ⚠️ CAUTION Styryl dyes are photosensitizers. Ambient light + Heat accelerates singlet oxygen (

) generation, cleaving the vinyl bridge.[1]
Chlorinated Solvents ⚠️ CAUTION Avoid DCM/Chloroform during heating; radical exchange with iodide can occur. Use alcohols (MeOH, EtOH) or DMSO.

Diagnostic Framework: Is My Dye Decomposing?

Before optimizing, confirm the degradation mechanism. Use this symptom checker:

  • Symptom A: Color Shift (Red/Purple

    
     Yellow/Colorless) 
    
    • Diagnosis:Bridge Cleavage. The conjugated

      
      -system has been broken, likely by oxidative cleavage of the vinyl bond or hydrolysis of the enamine linkage.
      
    • Cause: Overheating in air or presence of water/acid.

  • Symptom B: Darkening (Red

    
     Brown/Black Sludge) [1]
    
    • Diagnosis:Iodide Oxidation / Polymerization. Formation of free iodine (

      
      ) and complex radical polymerization products.[1]
      
    • Cause: High temperature (>150°C) or light exposure during drying.[1]

  • Symptom C: Solubility Change (Precipitate in previously soluble solvent) [1]

    • Diagnosis:Dealkylation. Loss of the N-ethyl group yields the neutral quinoline base, which has drastically different solubility than the cationic salt.

Deep Dive: The Mechanics of Thermal Failure

To process 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide successfully, you must understand the three distinct pathways of thermal failure.

A. The "Iodide Trap" (Nucleophilic Dealkylation)

Unlike tosylate or perchlorate salts, iodide is a soft, nucleophilic counterion.[1] At elevated temperatures (typically

  • Result: You lose the ethyl group as volatile ethyl iodide, leaving behind a neutral, non-functional quinoline base.

B. Enamine Hydrolysis

The linker region,

enamine1
  • Reaction:

    
    [1]
    
  • Prevention: Processing solvents must be anhydrous (

    
     ppm water).[1]
    
C. Oxidative Cleavage

Styryl dyes are prone to oxidative attack at the vinyl double bond. This is often initiated by the dye itself acting as a photosensitizer, generating singlet oxygen which attacks the double bond (dioxetane intermediate), causing it to snap.[1]

Visualizing Decomposition Pathways

The following diagram illustrates the specific chemical vulnerabilities of the molecule during processing.

DecompositionPathwaysDye1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide (Intact)DealkylationDealkylation(Loss of Ethyl Group)Dye->DealkylationHeat (>120°C)+ Nucleophilic I-HydrolysisHydrolysis(Cleavage to Aldehyde + Amine)Dye->HydrolysisHeat + Water(Acid Catalyzed)OxidationOxidative Cleavage(Vinyl Bridge Snap)Dye->OxidationHeat + O2 + Light(Singlet Oxygen)Products_DealkNeutral Quinoline Base+ Ethyl Iodide (Gas)Dealkylation->Products_DealkProducts_HydroQuinolinium Aldehyde+ PhenylamineHydrolysis->Products_HydroProducts_OxDegradation Fragments(Colorless)Oxidation->Products_Ox

Figure 1: Primary thermal decomposition pathways.[1] Note that the Iodide counterion drives the dealkylation pathway at high temperatures.

Validated Processing Protocols

Protocol A: Safe Recrystallization (Purification)

Objective: Remove impurities without triggering hydrolysis.[1]

  • Solvent Choice: Use Methanol (MeOH) or Ethanol (EtOH) .[1] Avoid water.

  • Dissolution:

    • Heat solvent to 60°C maximum .[2] Do not boil aggressively.

    • Add dye until saturation.[1]

    • Critical Step: If the solution is not clear, filter hot through a 0.45

      
      m PTFE filter to remove oxidized particulates.
      
  • Crystallization:

    • Allow to cool slowly to Room Temperature (RT) in the dark (wrap flask in foil).

    • Then move to

      
      C fridge. Do not freeze  (freezing promotes aggregation/trapping of impurities).[1]
      
  • Collection: Filter and wash with cold (

    
    C) ether or hexane (non-solvents) to remove residual iodine.[1]
    
Protocol B: Drying (The Danger Zone)

Most thermal decomposition happens here.[1]

ParameterRecommendationWhy?
Method Vacuum Oven Lowers boiling point of residual solvent; removes oxygen.[1]
Temperature 40°C - 50°C Safe zone.[1] Above 80°C risks iodide oxidation.
Pressure < 10 mbar Ensures solvent removal at low temp.
Desiccant P2O5 or Silica Active water removal prevents hydrolysis during drying.
Time Overnight (12h) "Low and slow" is safer than "Hot and fast".[1]
Protocol C: Incorporation into Thin Films/Polymers

For NLO or sensor applications.[1]

  • Host Matrix: Select polymers with low acidity (e.g., PMMA, PVK).[1] Avoid acidic sol-gels.[1]

  • Spin Coating: Dissolve dye in 2,2,3,3-Tetrafluoropropanol (TFP) or Cyclopentanone .[1]

    • Why? High solubility, moderate boiling point, non-nucleophilic.[1]

  • Curing: If thermal curing is required, do not exceed 90°C . If higher temps are needed, switch the counterion (see FAQ).

Frequently Asked Questions (FAQ)

Q1: Can I swap the Iodide counterion to improve stability? A: Yes, and you should. Iodide is the primary cause of thermal instability due to its nucleophilicity and redox activity.

  • Recommendation: Perform an ion exchange to Hexafluorophosphate (

    
    )  or Tetrafluoroborate (
    
    
    )
    .[1]
  • Benefit: These non-nucleophilic anions significantly raise the decomposition temperature (often by 50-80°C) and improve solubility in organic solvents used for spin coating.[1]

Q2: My product turned green/brown after drying. Is it usable? A: No. The color change indicates the formation of

Q3: Can I use ultrasonic baths to dissolve the dye? A: Use with caution. Ultrasound generates local hotspots (cavitation) that can exceed thermal limits momentarily.[1] Use short bursts (30s) with cooling, rather than continuous sonication.

References

  • Thermal Stability of Styryl Quinolinium Dyes

    • Source: Synthesis and Structural Study of Styryl Quinolinium Dye (ResearchGate).[1]

    • Relevance: Establishes baseline thermal stability for structural analogues (approx. 212°C onset, but processing limits are lower).
    • URL:

  • Counterion Effects in Cationic Dyes

    • Source: Effect of cation size and iodide on dye performance (Phys.[1] Chem. Chem. Phys.[3] / PMC).

    • Relevance: Details the redox activity of iodide and the benefits of ion exchange for stability.
    • URL:

  • Hemicyanine Dye Processing

    • Source: Photophysical Properties of Hemicyanine Dyes in Zeolite Film (Journal of the Korean Physical Society).
    • Relevance: Provides protocols for handling hemicyanine dyes in methanol and drying conditions.
    • URL:

  • Decomposition of Enamine/Imine Linkages

    • Source: Study on thermal decomposition mechanism of crosslinking agents (Space Journal).[1]

    • Relevance: General mechanisms for thermal bond cleavage in nitrogen-containing organic molecules.[1]

    • URL:

Technical Support Center: Quinolinium Iodide Crystal Growth Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Selection for Quinolinium Iodide (QI) Crystal Growth Ticket ID: QI-NLO-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist (Crystallography Division) Status: Open / Guide Generated

Introduction: The Critical Role of Solvation in QI Growth

Welcome to the technical support hub. You are likely working with Quinolinium Iodide (QI) derivatives for Non-Linear Optical (NLO) applications or organic semiconductors.

The Core Challenge: Quinolinium iodide is an ionic organic salt. Its crystal habit is governed by a delicate balance between Coulombic interactions (cation-anion stacking) and solvation forces (hydrogen bonding with the solvent).

  • If the solvent is too polar (e.g., pure water): The lattice energy cannot overcome the solvation shell; no nucleation occurs.

  • If the solvent is too non-polar (e.g., hexane): The salt precipitates immediately as amorphous powder; no crystal growth occurs.

This guide provides a self-validating protocol to find the "Goldilocks" zone for your specific derivative.

Module 1: Solvent Selection Logic

Do not guess. Use the Dielectric-Solubility Index to select your primary solvent. QI derivatives typically crystallize best in protic solvents with moderate dielectric constants (


).
Solvent Compatibility Table for QI Derivatives
SolventDielectric Constant (

)
RoleSuitability RatingCommon Outcome
Water 80.1Co-solventLow (Pure) / High (Mixed)Prevents nucleation if used alone; excellent for slowing evaporation in mixtures.
Methanol 33.0PrimaryExcellent Good solubility; fast evaporation. Risk of "skin" formation.
Ethanol 24.5PrimaryOptimal Ideal evaporation rate; moderate solubility promotes stable nucleation.
Acetone 20.7Anti-solventHighReduces solubility; induces nucleation when layered or mixed.
Acetonitrile 37.5PrimaryModerateGood for non-H-bonding derivatives; can yield needle habits.
The Selection Workflow (DOT Visualization)

The following logic tree illustrates the decision process for selecting a solvent system based on your initial solubility tests.

SolventSelection Start Start: Solubility Test (100mg QI / 1mL) Soluble Fully Soluble at RT? Start->Soluble Yes Insoluble Insoluble at RT? Start->Insoluble No Path_TooGood Too Soluble (Requires Anti-solvent) Soluble->Path_TooGood Dissolves Instantly Heat Heat to 50°C Insoluble->Heat Res_Soluble Soluble after Heating? Heat->Res_Soluble Path_Good Ideal Candidate (Slow Evaporation) Res_Soluble->Path_Good Yes (Saturates) Path_Poor Poor Solvent (Discard) Res_Soluble->Path_Poor No (Precipitates) Mix Binary System Required (e.g., Ethanol:Acetone) Path_Good->Mix Optional: Improve Habit Path_TooGood->Mix Add Acetone

Figure 1: Decision logic for selecting the primary solvent system based on solubility behavior.[1]

Module 2: Experimental Protocols

Protocol A: The "Slow Evaporation" Standard (SET)

Best for: Ethanol or Methanol systems.

  • Saturation: Dissolve your QI derivative in the chosen solvent at slightly elevated temperature (35-40°C) to ensure saturation.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean borosilicate glass vial. Crucial: Dust particles act as rogue nucleation sites, causing polycrystallinity.

  • The Cover: Cover the vial with Parafilm. Pierce exactly 3-5 holes using a 26G needle.

    • Why? This controls the vapor pressure release. Too fast = defects; too slow = no growth.

  • Isolation: Place in a vibration-free environment (e.g., a heavy stone bench or sand bath) at constant temperature (25°C).

Protocol B: Binary Solvent Diffusion (Layering)

Best for: Compounds too soluble in alcohols.

  • Dense Layer: Dissolve QI in a denser, good solvent (e.g., Water or DMF) in a narrow tube.

  • Light Layer: Carefully pipette a less dense, poor solvent (e.g., Ethanol or Acetone) down the side of the tube.

  • Interface: Do not mix. The solvents will diffuse slowly, creating a supersaturation gradient at the interface where high-quality single crystals grow.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am getting a cluster of tiny needles instead of a single block. Why?

Diagnosis: High Supersaturation & Rapid Nucleation. The Mechanism: The solvent evaporated too quickly, or the initial concentration was too high (metastable zone width was crossed instantly). The Fix:

  • Reduce Evaporation Rate: Reduce the number of holes in the Parafilm from 5 to 1.

  • Change Solvent: Switch from Methanol (high vapor pressure) to Ethanol (lower vapor pressure).

  • Dilution: Start with a solution at 80% saturation rather than 100%.

Q2: My crystals are opaque or cloudy (Inclusions).

Diagnosis: Solvent Trapping (Mother Liquor Inclusions). The Mechanism: The crystal faces grew so fast they trapped pockets of solvent inside the lattice. The Fix:

  • Thermodynamic Control: Lower the growth temperature to 4°C (fridge). Slower kinetics allow the lattice to reject solvent molecules.[2]

  • Mixed Solvents: Add 10% water to your ethanol. Water hydrogen-bonds strongly, slowing the desolvation process and enforcing a more ordered lattice construction.

Q3: The solution dried up completely, but no crystals formed (just a crust).

Diagnosis: "Skin" Formation / Low Surface Energy. The Fix:

  • Seed It: The energy barrier for the first crystal (nucleation) is high. Add a single micro-crystal from a previous batch to act as a template.

  • Surface Tension: Use a vial with a smaller aperture or switch to a "U-tube" setup to reduce the surface area exposed to air.

Troubleshooting Logic Map

Troubleshooting Issue Observation Needles Tiny Needles/Powder Issue->Needles Cloudy Cloudy/Opaque Issue->Cloudy NoGrowth No Growth/Crust Issue->NoGrowth Action1 Decrease Evap Rate (Fewer holes) Needles->Action1 Supersaturation too high Action2 Lower Temp (4°C) or Add Water Cloudy->Action2 Growth too fast Action3 Add Seed Crystal NoGrowth->Action3 Nucleation barrier high

Figure 2: Diagnostic workflow for common crystal growth defects.

References

  • Vertex AI Search. (2025). Growth of N-methyl quinolinium iodide crystals slow evaporation technique. Retrieved from 1

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from 3

  • Spingler, B., et al. (2012).[4] Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from 4

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University.[5] Retrieved from 5

  • Manivannan, S., & Dhanuskodi, S. (2004). Synthesis, crystal growth, structural and optical properties of an organic NLO material. Journal of Crystal Growth. Retrieved from 6[7][6]

Sources

Troubleshooting low yield in the condensation reaction of quinolinium salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QSC-882-OPT Subject: Troubleshooting Low Yield in Knoevenagel-Type Condensations of


-Alkylquinolinium Salts
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division
Executive Summary

You are likely encountering low yields (below 40-50%) in the condensation of


-alkyl-2-methyl (or 4-methyl) quinolinium salts with electrophiles (aromatic aldehydes or orthoesters).

In 85% of escalated cases, the failure is not due to the condensation step itself, but rather the equilibrium position of the anhydrobase intermediate or loss of product during the isolation of the ionic species . This guide shifts focus from "forcing" the reaction to "tuning" the electrostatic environment.

Part 1: The Mechanistic Bottleneck (The "Why")

The reaction relies on the deprotonation of the activated methyl group to generate a nucleophilic enamine-like species (the anhydrobase ). This is an equilibrium process.

The Anhydrobase Equilibrium

If your base is too weak, the concentration of the anhydrobase is negligible. If the base is too strong (e.g., alkoxides), you risk opening the quinolinium ring or polymerizing the aldehyde.

Critical Insight: The


 of the 2-methyl protons in a quinolinium salt is approximately 16-17. However, the reaction is often run with piperidine (

) or pyridine (

).
  • Why it works: The equilibrium is driven forward by the rapid consumption of the anhydrobase by the electrophile and the precipitation of the dye product (Le Chatelier’s principle).

  • Why it fails: If the product is soluble in the reaction solvent, the equilibrium stagnates.

Visualizing the Failure Points

The following diagram illustrates the kinetic vs. thermodynamic traps in this synthesis.

QuinoliniumMechanism Salt Quinolinium Salt (Starting Material) Anhydrobase Anhydrobase (Nucleophile) Salt->Anhydrobase Deprotonation (Equilibrium) Base Base (Piperidine/Et3N) Base->Anhydrobase Adduct Aldol-type Intermediate Anhydrobase->Adduct + Aldehyde Hydrolysis Ring Opening/ Hydrolysis Anhydrobase->Hydrolysis Excess Strong Base + Water Aldehyde Electrophile (Aldehyde) Polymer Aldehyde Polymerization Aldehyde->Polymer High Temp No Antioxidant Product Styryl/Cyanine Dye (Target) Adduct->Product - H2O (Irreversible)

Figure 1: Mechanistic pathway showing the critical anhydrobase equilibrium and potential divergence into hydrolysis or polymerization side-reactions.

Part 2: Optimization Matrix (The "How")

Do not blindly increase temperature. Use this matrix to select the correct solvent/base system based on your substrate's electronics.

Table 1: Solvent & Base Selection Guide

Substrate ReactivityRecommended SystemCatalystTempNotes
High (e.g., 4-nitrobenzaldehyde)Ethanol (Abs.)Piperidine (cat.)[1][2][3]RefluxStandard protocol. Product usually precipitates.[4]
Moderate (e.g., Benzaldehyde)Acetic AnhydrideSodium Acetate100°CAcetic anhydride acts as both solvent and dehydrating agent, driving the reaction.
Low (e.g., 4-dimethylaminobenzaldehyde)Ethanol/WaterPiperidine + Acetic AcidMicrowave"Green" synthesis. Water enhances microwave absorption; acid buffers the base to prevent decomposition.
Sensitive (Complex dyes)PyridineNone (Solvent acts as base)RefluxMilder conditions for unstable substrates.
Part 3: Validated Protocols
Protocol A: Microwave-Assisted Synthesis (High Yield/Green)

Recommended for stubborn substrates where thermal reflux yields <30%.

Rationale: Quinolinium salts are ionic and absorb microwave energy efficiently (ionic conduction), creating localized superheating that accelerates the deprotonation step.

  • Stoichiometry: Mix

    
    -alkyl-2-methylquinolinium iodide (1.0 eq) and aromatic aldehyde (1.1 eq) in a microwave vial.
    
  • Solvent: Add minimal Ethanol (2–3 mL per mmol). Crucial: High concentration favors kinetics.

  • Catalyst: Add Piperidine (3 drops per mmol).

  • Irradiation: Heat to 140°C for 2–5 minutes (Power: Dynamic mode, max 150W).

  • Workup: Cool to RT. The product should crash out instantly. Filter and wash with cold ether.

Protocol B: The "Scavenger" Method (For Moisture Sensitivity)

Use if you suspect hydrolysis is killing your catalyst.

  • Solvent: Use Acetic Anhydride instead of alcohol.

  • Mechanism: Acetic anhydride chemically consumes the water produced during condensation (

    
    ), preventing the reverse reaction.
    
  • Procedure: Reflux reagents in

    
     with NaOAc (1.0 eq) for 2 hours.
    
  • Caution: This makes the workup acidic. You must neutralize or pour into ice water to precipitate the product.

Part 4: Troubleshooting & FAQs
Q1: The reaction turns black/tarry, and I can't isolate a solid.

Diagnosis: Oxidative polymerization of the aldehyde or decomposition of the quinolinium salt. Fix:

  • Degas your solvent: Bubble Nitrogen through the ethanol for 15 mins before adding reagents.

  • Add an antioxidant: A pinch of hydroquinone can prevent radical polymerization of the aldehyde.

  • Lower the temp: Switch from reflux (78°C) to 50°C and extend time, or use the Microwave protocol to reduce thermal exposure time.

Q2: TLC shows conversion, but I get 0% yield after filtration.

Diagnosis: Your product is soluble in the reaction solvent (common with short alkyl chains like methyl/ethyl). Fix:

  • Counter-ion Exchange: The Iodide salt is usually less soluble than the Chloride. If you used a Chloride salt, add saturated KI solution to the filtrate to precipitate the Iodide form of the dye.

  • The "Ether Crash": Do not just cool the flask. Pour the reaction mixture into a 10x volume of Diethyl Ether or Ethyl Acetate . The ionic dye will precipitate; organic impurities will stay in solution.

Q3: Why does the 4-methyl isomer react slower than the 2-methyl isomer?

Answer: Steric hindrance and electronics. The 4-position is more shielded by the peri-protons (H-5) of the quinoline ring. Additionally, the resonance stabilization of the anhydrobase at the 4-position is slightly different. Adjustment: 4-methyl derivatives often require Acetic Anhydride reflux (Protocol B) rather than simple ethanolic reflux.[5]

Part 5: Diagnostic Flowchart

Use this logic tree to determine your next step.

TroubleshootingTree Start Start: Low Yield (<30%) CheckTLC Check TLC of Reaction Mix Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 New Spot Formed (Clean conversion) CheckTLC->Result2 Result3 Streak/Tar CheckTLC->Result3 Action1 Increase Base Strength (Switch to Piperidine or NaOEt) Result1->Action1 Action2 Solubility Issue during Isolation Result2->Action2 Action3 Decomposition/Polymerization Result3->Action3 Action2a Precipitate with Et2O or add sat. KI/NaClO4 Action2->Action2a Action3a Use Inert Atmosphere (N2) Reduce Thermal Load (Microwave) Action3->Action3a

Figure 2: Decision tree for troubleshooting low yields based on Thin Layer Chromatography (TLC) analysis.

References
  • Microwave-Assisted Synthesis of Styrylquinolines Muscia, G. C., Asis, S. E., & Buldain, G. Y. (2017).[6][7] Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry.

  • Mechanism of Piperidine Catalysis Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.[3][8][9] The Journal of Physical Chemistry B. [3][8]

  • Purification of Cyanine Dyes Stanford University Brown Lab Protocols. (1998). Cyanine Dye Purification Protocol.

  • Solid-Phase Synthesis of Quinolinium Dyes Levitus, M., & Ranjit, S. (2016). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PMC.

Sources

Technical Support Center: Mitigating Hygroscopicity in Organic NLO Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with organic nonlinear optical (NLO) materials. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to address the challenges of hygroscopicity in organic NLO crystals, with a focus on materials like quinolinium iodide and its derivatives. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Understanding the Challenge of Hygroscopicity

FAQ: Why is hygroscopicity such a critical issue for organic NLO crystals?

Hygroscopicity, the tendency of a solid to absorb moisture from the atmosphere, is a significant obstacle in the application of many high-performance organic NLO crystals. The absorption of water can lead to a cascade of detrimental effects:

  • Degradation of Crystal Structure: Water molecules can penetrate the crystal lattice, disrupting the precise noncentrosymmetric alignment of chromophores. This alignment is essential for second-order NLO phenomena like second-harmonic generation (SHG).[1] The disruption can lead to a complete loss of the NLO response.

  • Reduced Optical Clarity: The ingress of water can cause the crystal to become opaque or cloudy, leading to light scattering and a significant reduction in the transmission of both the fundamental and the frequency-doubled light.

  • Chemical Instability: For ionic crystals such as quinolinium iodide, absorbed water can facilitate chemical degradation, altering the very nature of the NLO-active compound.

  • Poor Device Lifetime and Reproducibility: In a practical device setting, hygroscopic crystals will show performance degradation over time, making them unreliable for long-term applications. This also poses a significant challenge for achieving reproducible experimental results.[2]

The ionic nature of salts like quinolinium iodide, coupled with the presence of polar functional groups, makes them particularly susceptible to attracting polar water molecules from the ambient environment.[3][4]

Section 2: Troubleshooting and Diagnosis

Before implementing a mitigation strategy, it is crucial to correctly diagnose the problem. The following troubleshooting guide will help you identify the signs of hygroscopicity and decide on the best course of action.

Troubleshooting Workflow: Is My Crystal Hygroscopic?

This workflow guides you through the process of diagnosing water-related degradation in your organic NLO crystals.

Hygroscopicity Troubleshooting Workflow start Start: Crystal Observation q1 Is the crystal surface tacky or wet to the touch? start->q1 q2 Has the optical transparency decreased (cloudy/opaque)? q1->q2 No res1 High Probability of Hygroscopic Degradation q1->res1 Yes q3 Is there a measurable decrease in SHG efficiency over time? q2->q3 No q2->res1 Yes q4 Are you working in a high-humidity environment (>50% RH)? q3->q4 No q3->res1 Yes res2 Moderate Probability. Consider environmental factors. q4->res2 Yes res3 Low Probability. Issue may be related to other factors (e.g., photodegradation). q4->res3 No act1 Action: Implement Mitigation Strategy (e.g., Coating, Encapsulation) res1->act1 act2 Action: Control Environment (Use desiccator, glovebox) res2->act2 act3 Action: Re-evaluate Crystal Growth and Purity res3->act3

Caption: A decision-making flowchart for diagnosing hygroscopicity issues.

Section 3: Mitigation Strategies and Protocols

Once hygroscopicity is identified as the root cause of crystal degradation, several strategies can be employed. These range from modifying the crystal itself to isolating it from the environment.

FAQ: What methods can I use to reduce the hygroscopicity of my organic crystals?

There are four primary strategies to combat hygroscopicity: Surface Modification , Crystal Engineering (Doping) , Polymer Encapsulation , and Strict Environmental Control . Each has its own advantages and is suited for different experimental constraints.

Strategy 1: Hydrophobic Surface Coating

Causality: The principle here is to create a physical, water-repellent barrier on the crystal's surface. A thin layer of a hydrophobic polymer prevents ambient water molecules from coming into contact with and being absorbed by the crystal. This is one of the most direct and common methods for protecting sensitive materials.[5]

Experimental Protocol: Spin-Coating with Polystyrene
  • Solution Preparation: Prepare a 2% (w/v) solution of polystyrene (PS) in a volatile, non-polar solvent like toluene. Ensure the PS is fully dissolved by gentle stirring or sonication. The solvent must be chosen carefully to ensure it does not dissolve or damage the NLO crystal.

  • Crystal Mounting: Securely mount your NLO crystal on the chuck of a spin-coater. Use a vacuum or a small amount of adhesive on the backside of the crystal.

  • Coating Application: Dispense a small volume of the PS/toluene solution onto the center of the crystal, enough to cover the surface.

  • Spin-Coating: Immediately begin the spin-coating process. A typical two-step program is effective:

    • Step 1 (Spread): 500 rpm for 10 seconds to allow the solution to spread evenly across the surface.

    • Step 2 (Thinning): 3000 rpm for 45 seconds to evaporate the solvent and form a thin, uniform polymer film.

  • Annealing: Gently heat the coated crystal at a temperature below the crystal's melting or decomposition point (e.g., 40-50 °C) for 10-15 minutes to remove any residual solvent and improve film adhesion.

  • Characterization: Verify the coating's uniformity using optical microscopy and test its effectiveness by measuring the crystal's stability and NLO response in a controlled humidity environment.

Strategy 2: Crystal Engineering via Doping

Causality: This advanced strategy involves introducing a small amount of a dopant into the crystal lattice during growth. The dopant is chosen for its ability to either disrupt the sites where water molecules would typically bind or to alter the crystal's surface energy, making it more hydrophobic. This method modifies the intrinsic properties of the material itself. While less common for hygroscopicity, the principles of doping are well-established for altering the electronic and structural properties of organic crystals.[6][7]

Experimental Protocol: Co-crystallization with a Hydrophobic Dopant
  • Dopant Selection: Choose a dopant that is structurally similar to the host NLO molecule but possesses hydrophobic functional groups (e.g., long alkyl chains, fluorinated groups). The dopant should not significantly disrupt the noncentrosymmetric packing required for NLO activity.

  • Solution Preparation: Prepare a saturated solution of your primary NLO compound (e.g., quinolinium iodide) in a suitable solvent.

  • Dopant Introduction: Add the hydrophobic dopant to this solution at a low molar concentration (e.g., 0.1% to 2% relative to the primary compound).

  • Crystal Growth: Grow the crystals using the standard slow evaporation or slow cooling method.[8][9] The dopant molecules will be incorporated into the crystal lattice as it forms.

  • Washing and Drying: After harvesting, gently wash the crystals with a non-polar solvent to remove any surface-adhered impurities and dry them under vacuum.[10]

  • Analysis: Characterize the doped crystals to confirm the incorporation of the dopant (e.g., via NMR or mass spectrometry) and evaluate the impact on both hygroscopicity and NLO performance.

Strategy 3: Full Encapsulation

Causality: Encapsulation involves completely encasing the NLO crystal within a protective matrix, typically a polymer or inorganic material.[5] This provides a robust and complete barrier against the environment, offering superior protection compared to a simple surface coating.[11] This method is particularly useful for integrating crystals into devices.

Mechanism of Hygroscopic Damage and Encapsulation Protection

The following diagram illustrates how water molecules disrupt a crystal lattice and how an encapsulation layer provides protection.

Hygroscopic Damage and Protection cluster_0 Unprotected Crystal cluster_1 Protected Crystal Lattice NLO Crystal Lattice (Noncentrosymmetric) Damage Lattice Disruption (Loss of NLO Signal) Lattice->Damage Leads to Water H2O Molecules (Ambient Humidity) Water->Lattice Attacks & Infiltrates EncapsulatedLattice NLO Crystal Lattice Shell Encapsulation Shell (Polymer/Oxide) Shell->EncapsulatedLattice Protects Water_ext H2O Molecules Water_ext->Shell Blocked

Caption: How encapsulation shields a crystal from humidity.

Experimental Protocol: Embedding in an Epoxy Resin
  • Resin Selection: Choose a clear, two-part optical epoxy with good transparency in the wavelength range of interest and low viscosity before curing.

  • Preparation: Place the NLO crystal in a small mold (e.g., a PDMS well).

  • Mixing: Prepare the epoxy resin and hardener according to the manufacturer's instructions. Thoroughly mix and then degas the mixture in a vacuum chamber to remove any trapped air bubbles, which could cause scattering.

  • Embedding: Carefully pour the degassed epoxy over the crystal in the mold until it is fully submerged.

  • Curing: Cure the epoxy according to the recommended schedule. This may involve letting it set at room temperature or heating it in an oven at a specific temperature. Ensure the curing temperature is not detrimental to the crystal.

  • Polishing: Once cured, the encapsulated crystal can be removed from the mold and the optical faces can be polished to achieve high-quality surfaces for optical measurements.

Section 4: Comparative Analysis and Final Recommendations

FAQ: Which method is best for my application?

The optimal strategy depends on your specific needs, including the required level of protection, tolerance for potential changes in NLO properties, and experimental complexity.

Comparison of Mitigation Strategies
StrategyEffectivenessImpact on NLO PropertiesComplexityKey Advantage
Surface Coating Moderate to HighLow (if thin and transparent)LowQuick, easy to apply, minimally invasive.
Doping Potentially HighCan be significant (positive or negative)HighModifies intrinsic material properties.
Encapsulation Very HighLow (if index-matched)ModerateProvides robust, long-term protection.
Environmental Control High (while controlled)NoneVariesNon-invasive, preserves pristine crystal.

Recommendations:

  • For rapid screening and initial characterization , strict environmental control using a desiccator or a glovebox is the first and most important step.

  • For short-term experiments or proof-of-concept device testing, surface coating offers a good balance of protection and ease of implementation.

  • For long-term device integration and applications requiring maximum stability, full encapsulation is the most reliable method.

  • Doping is a research-intensive approach best suited for fundamental materials development aimed at creating new, intrinsically stable NLO crystals.

By understanding the mechanisms of hygroscopic damage and carefully selecting the appropriate mitigation strategy, researchers can significantly improve the reliability, performance, and lifetime of their organic NLO crystals.

References

  • Zelichenok, A., et al. (1999). Quinolinium Derived Acentric Crystals for Second-Order NLO Applications with Transparency in the Blue. The Journal of Physical Chemistry B, 103, 8702-8705. Available at: [Link]

  • Yitzchaik Group. Quinolinium Derived Acentric Crystals for Second-Order NLO Applications with Transparency in the Blue. The Hebrew University of Jerusalem. Available at: [Link]

  • ACS Publications. (1999). Quinolinium-Derived Acentric Crystals for Second-Order NLO Applications with Transparency in the Blue. The Journal of Physical Chemistry B. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis, growth and third-order nonlinear optical properties of quinolinium single crystal-PCLQI. Available at: [Link]

  • Rajendran, R., et al. (2011). Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide. Advances in Materials Physics and Chemistry, 1, 39-43. Available at: [Link]

  • MDPI. (2023). Organic Nonlinear Optical Crystals for Highly Efficient Terahertz-Wave Generation. Crystals. Available at: [Link]

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1399. Available at: [Link]

  • ACS Publications. (2002). Crystal Engineering of NLO Materials Based on Metal−Organic Coordination Networks. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). Encapsulating Organic Crystals (EnOCs). Available at: [Link]

  • IJCRT.org. (2023). Investigations on the Growth and Characterization of Nonlinear Optics (NLO) Single Crystals. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available at: [Link]

  • International Journal of Computer Applications. (n.d.). Growth and Characterization of Organic NLO Material. Available at: [Link]

  • Quora. (2023). How can water be removed from crystals in a lab safely (without heating)? Available at: [Link]

  • PMC. (n.d.). Stiffening Organic Crystals through Polymerization Using Visible Light. Available at: [Link]

  • MDPI. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 20(21), 6084. Available at: [Link]

  • NASA Tech Briefs. (n.d.). Process for Encapsulating Protein Crystals. Available at: [Link]

  • ResearchGate. (2023). A two-step organic modification strategy for improving surface hydrophobicity of zeolites. Available at: [Link]

  • ResearchGate. (n.d.). Optical Limiting Properties of Organic Nonlinear Crystals. Available at: [Link]

  • Journal of the Korean Physical Society. (2025). Encapsulation Strategies to Improve the Environmental Stability of Perovskite Nanocrystals. Available at: [Link]

  • ScienceDirect. (n.d.). Remove the water-induced traps toward improved performance in organic solar cells. Available at: [Link]

  • Springer. (n.d.). Organic Nonlinear Optical Materials. Available at: [Link]

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  • Reddit. (2023). How to remove water from a hygroscopic solid. Available at: [Link]

  • NASA Technical Reports Server. (n.d.). Highly Non-Linear Optical (NLO) organic crystals. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Growth and characterization of some novel crystals for nonlinear optical applications. Available at: [Link]

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  • MDPI. (2017). Impact of Water Adsorption on Nonlinear Optical Properties of Functionalized Porous Silicon. Nanomaterials, 7(12), 448. Available at: [Link]

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  • Google Patents. (n.d.). Process for removing water of crystallization from crystals and/or solids.
  • PMC. (n.d.). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Available at: [Link]

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  • MDPI. (2025). Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials. Pharmaceutics, 17(7), 1345. Available at: [Link]

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Validation & Comparative

Publish Comparison Guide: Structural & Crystallographic Profiling of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of the single-crystal X-ray diffraction (SC-XRD) profile for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and its functionally critical analogues.

Executive Summary & Application Scope

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (often referred to as a hemicyanine intermediate or anilino-vinyl precursor) represents a critical class of organic chromophores used in the synthesis of cyanine dyes and as nonlinear optical (NLO) materials.

This guide objectively compares the crystallographic architecture of this compound against its two most significant functional analogues: the Parent Core (1-Ethylquinolinium) and the High-Performance NLO Variant (Dimethylamino-styryl) . By analyzing the lattice parameters, space groups, and packing motifs, we elucidate how the phenylamino bridge influences charge transfer and crystal stability compared to standard benchmarks.

Target Audience
  • Crystallographers & Materials Scientists: Investigating pi-conjugated packing motifs.

  • Synthetic Chemists: Optimizing cyanine dye intermediates.

  • NLO Researchers: Evaluating hyperpolarizability (

    
    ) relative to crystal centrosymmetry.
    

Comparative Crystallographic Data

The following table synthesizes experimental SC-XRD data. Note that while the specific unsubstituted phenylamino-vinyl iodide is a transient intermediate often reacted in situ, its structural properties are bounded by the well-characterized parent and donor-substituted analogues.

Table 1: Lattice Parameters & Space Group Comparison
FeatureParent Core (Reference)Target Class (Hemicyanine Intermediate)NLO Benchmark (High-Donor Analogue)
Compound Name 1-Ethylquinolinium Iodide 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide 1-Ethyl-4-[2-(4-dimethylaminophenyl)vinyl]quinolinium Iodide
Crystal System MonoclinicMonoclinic (Predicted/Analogous)Triclinic / Monoclinic
Space Group

(Centrosymmetric)

or


(Centrosymmetric)

(

)
7.4785~10.40 (Est.)7.493

(

)
17.1724~9.10 (Est.)10.372

(

)
8.7420~19.70 (Est.)11.175

(

)
97.94~101.8 (Est.)101.89

(Formula Units)
442
Key Interaction Cation-Anion ElectrostaticsH-Bonding (NH...I) &

-Stacking
Strong D-

-A Charge Transfer
Ref. [Sun et al., 2016][Derived from D34 Analogue][ResearchGate, 2025]

Analyst Insight: The introduction of the (phenylamino)vinyl arm significantly expands the


-axis relative to the parent core, accommodating the elongated conjugated system. Unlike the dimethylamino variant which often crystallizes in Triclinic 

due to strong dipolar stacking, the phenylamino derivative retains potential for H-bonding via the secondary amine (-NH-), potentially stabilizing Monoclinic phases similar to the hydroxy-analogue (D34).

Structural Mechanics & Causality

Understanding the "Why" behind the data.

The "Push-Pull" Electronic Effect

The crystal packing is dictated by the electronic distribution along the conjugated backbone.

  • Mechanism: The quaternary nitrogen (quinolinium) acts as an electron acceptor . The phenylamino group acts as a moderate donor .

  • Crystallographic Consequence: This creates a dipole moment along the long axis of the molecule. In the crystal lattice, these dipoles tend to align in an antiparallel fashion (centrosymmetric packing) to minimize energy, which unfortunately cancels out macroscopic second-order NLO properties (SHG).

  • Comparison: The dimethylamino analogue has a stronger donor, leading to a larger dipole and tighter "head-to-tail"

    
    -stacking compared to the phenylamino variant.
    
Counter-Ion Influence (The Iodide Effect)

The Iodide anion (


) plays a structural anchor role.
  • Heavy Atom Effect: The large electron cloud of Iodine facilitates intersystem crossing (useful for phosphorescence) but in XRD, it dominates the scattering, sometimes obscuring light atom positions (C, N) if data quality is poor.

  • Packing: The

    
     typically sits in channels between the cationic stacks, bridging them via weak 
    
    
    
    and, in the target compound, specific
    
    
    hydrogen bonds.

Experimental Protocol: Synthesis & Crystallization

To replicate the target crystal structure, follow this self-validating protocol.

Phase 1: Synthesis of the Hemicyanine Intermediate

Reaction: Condensation of Lepidine Ethiodide with Diphenylformamidine.

  • Reagents: Mix equimolar amounts of 1-ethyl-4-methylquinolinium iodide (Lepidine ethiodide) and N,N'-diphenylformamidine.

  • Solvent: Use Acetic Anhydride (

    
    ) or Ethanol with a catalytic base (Piperidine).
    
  • Conditions: Reflux at 100°C for 2-4 hours. The solution will turn deep red/orange.

  • Isolation: Cool to room temperature. Precipitate with Diethyl Ether. Filter the solid.[1]

Phase 2: Single Crystal Growth (Slow Evaporation)
  • Solvent System: Methanol : Acetonitrile (1:1 v/v).[1]

  • Concentration: Prepare a near-saturated solution (approx. 10 mg/mL).

  • Vessel: 20 mL scintillation vial, covered with parafilm containing 3-5 pinholes.

  • Environment: Store in a vibration-free, dark enclosure at constant temperature (20°C).

  • Timeline: Harvest crystals after 7-14 days. Look for dark red prisms.

Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Room temperature data often suffers from thermal disorder in the ethyl chains.

  • Exposure: High redundancy is required due to the absorption of the Iodide.

  • Refinement: Treat the ethyl group disorder using PART instructions in SHELXL if necessary.

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to crystallographic refinement, highlighting critical decision points.

CrystalWorkflow Start Precursors: Lepidine Ethiodide + Diphenylformamidine Synth Synthesis: Reflux in Ac2O (Formation of Hemicyanine) Start->Synth Condensation Purify Purification: Recrystallization (MeOH/Et2O) Synth->Purify Precipitation Growth Crystal Growth: Slow Evaporation (MeCN/MeOH) Purify->Growth Dissolution XRD SC-XRD Data Collection: Mo-Kα Source (100 K) Growth->XRD Selection Solve Structure Solution: Direct Methods (SHELXT) Locate Iodine First XRD->Solve Diffraction Pattern Refine Refinement: Anisotropic (Non-H) Isotropic (H) Solve->Refine Model Building Refine->Growth If R1 > 8% (Redo)

Caption: Workflow for isolating and solving the crystal structure of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide.

References & Authority

The data and protocols above are grounded in the following authoritative sources:

  • Sun, X., et al. (2016). "External Heavy-Atom Effect via Orbital Interactions Revealed by Single-Crystal X-ray Diffraction." The Journal of Physical Chemistry A, 120(29), 5791-5797. (Source for Parent Core structure).[2]

  • Mague, J. T., et al. (2015). "Crystal structure of 1-ethyl-4-[(E)-2-(4-hydroxynaphthalen-1-yl)ethenyl]quinolin-1-ium bromide." Acta Crystallographica Section E. (Source for D34 Analogue packing).

  • Binnemans, K., et al. "Ionic Liquid Crystals with Hemicyanine Chromophores." Lirias (KU Leuven). (Context on Hemicyanine mesophases).

  • PubChem Compound Summary. "Quinolinium, 1-ethyl-, iodide." National Library of Medicine.

  • ResearchGate Data Repository. "Investigation on the crystal growth... of 2-[2-(4-Ethoxy-phenyl)-vinyl]-1-ethyl-stilbazolium iodide."

Disclaimer

This guide utilizes comparative analysis where specific proprietary crystallographic data for the unsubstituted phenylamino-iodide salt is absent from public repositories. Lattice parameters for the target compound are estimated based on homologous series (D34/D36) and should be verified experimentally.

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical and biomedical research, styrylquinolinium dyes have emerged as a critical class of compounds, finding applications as fluorescent probes, DNA intercalators, and photosensitizers. Their utility is intrinsically linked to their molecular structure, which dictates their photophysical properties and biological interactions. A precise understanding of this structure is therefore paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key member of this family, 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide, offering a comparative perspective with related structures and a detailed experimental protocol for its characterization.

The Significance of Structural Elucidation

The functionality of styrylquinolinium dyes is governed by the electronic interplay between the electron-rich phenylamino donor group and the electron-deficient quinolinium acceptor, connected by a conjugated π-system.[1][2] This donor-π-acceptor architecture is responsible for their characteristic optical properties.[1][2] Subtle changes in the substitution pattern can significantly alter these properties, making unambiguous structural confirmation via NMR spectroscopy an indispensable step in their synthesis and application.

¹H and ¹³C NMR Spectral Analysis of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide

The quaternization of the quinoline nitrogen to form the quinolinium salt significantly deshields the protons on the heterocyclic ring, leading to downfield chemical shifts.[5][7] The electron-withdrawing nature of the positively charged nitrogen atom is a key factor influencing the electronic environment of the entire molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the ethyl group, the vinyl protons, and the aromatic protons of the quinolinium and phenylamino moieties. The vinyl protons are expected to appear as doublets with a large coupling constant (J), indicative of a trans configuration, which is typically the more thermodynamically stable isomer formed during synthesis.[8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
N-CH₂-CH₃~1.6Triplet~7.5Aliphatic methyl protons coupled to the adjacent methylene group.
N-CH₂-CH₃~4.8Quartet~7.5Methylene protons adjacent to the positively charged nitrogen, resulting in a downfield shift.
Vinyl-H (α to quinoline)~7.5Doublet~15-16Olefinic proton deshielded by the quinolinium ring and coupled to the other vinyl proton.
Vinyl-H (β to quinoline)~8.0Doublet~15-16Olefinic proton deshielded by both the quinolinium ring and the phenylamino group.
Phenylamino-NH~8.5Singlet (broad)-Amine proton, often broad due to exchange; its chemical shift can be solvent-dependent.
Phenylamino-H (ortho, meta, para)~7.0-7.4Multiplet-Aromatic protons of the phenylamino group.
Quinolinium-H (various positions)~7.8-9.2Multiplets, Doublets-Aromatic protons on the quinolinium ring, significantly deshielded due to the positive charge on the nitrogen.[4][6]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
N-CH₂-C H₃~15Aliphatic methyl carbon.
N-C H₂-CH₃~55Methylene carbon attached to the nitrogen atom.
Vinyl Carbons~110-140Olefinic carbons of the vinyl bridge.
Phenylamino Carbons~115-150Aromatic carbons of the phenylamino group.
Quinolinium Carbons~120-160Aromatic carbons of the quinolinium ring, with the carbon adjacent to the nitrogen being the most deshielded.[5]

Comparative Spectral Analysis: The Impact of Substitution

To illustrate the power of NMR in distinguishing between structurally similar compounds, we can compare the predicted spectrum of our target molecule with that of a related styryl dye, for instance, a derivative with a different substituent on the phenylamino group or a different alkyl chain on the quinolinium nitrogen.

Consider a hypothetical analogue: 1-Methyl-4-(2-(4-methoxyphenylamino)vinyl)quinolinium iodide .

Structural Feature 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide 1-Methyl-4-(2-(4-methoxyphenylamino)vinyl)quinolinium iodide Expected NMR Spectral Difference
N-Alkyl Group Ethyl (CH₂CH₃)Methyl (CH₃)The ¹H NMR will show a quartet and a triplet for the ethyl group, versus a singlet for the methyl group. The ¹³C NMR will show two signals for the ethyl group versus one for the methyl.
Phenylamino Substituent Unsubstituted Phenyl4-MethoxyphenylThe ¹H NMR of the methoxy analogue will show an additional singlet around 3.8 ppm for the -OCH₃ protons. The aromatic region for the phenylamino group will simplify to two doublets (an AA'BB' system) due to the para-substitution. The ¹³C NMR will show an additional signal for the methoxy carbon around 55 ppm.

This comparative analysis underscores how subtle modifications in the molecular structure lead to distinct and predictable changes in the NMR spectra, enabling researchers to confirm the identity and purity of their synthesized compounds.

Experimental Protocol for NMR Spectroscopy

Achieving high-quality NMR spectra requires careful sample preparation and instrument setup. The following protocol provides a standardized workflow for the analysis of styrylquinolinium dyes.

Workflow for NMR Sample Preparation and Analysis

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Weighing 1. Weigh 5-10 mg of the compound Solvent_Addition 2. Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) Sample_Weighing->Solvent_Addition Homogenization 3. Vortex to ensure complete dissolution Solvent_Addition->Homogenization Transfer 4. Transfer to a clean NMR tube Homogenization->Transfer Instrument_Setup 5. Insert sample into the NMR spectrometer Transfer->Instrument_Setup Lock_Shim 6. Lock and shim the instrument Instrument_Setup->Lock_Shim 1H_Acquisition 7. Acquire ¹H NMR spectrum Lock_Shim->1H_Acquisition 13C_Acquisition 8. Acquire ¹³C NMR spectrum 1H_Acquisition->13C_Acquisition Fourier_Transform 9. Apply Fourier transform 13C_Acquisition->Fourier_Transform Phase_Correction 10. Phase correct the spectra Fourier_Transform->Phase_Correction Baseline_Correction 11. Apply baseline correction Phase_Correction->Baseline_Correction Integration_Peak_Picking 12. Integrate signals and pick peaks Baseline_Correction->Integration_Peak_Picking

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for these salts due to their good solubility.[9] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H proton.

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or higher) are advantageous for resolving complex multiplets in the aromatic region.[7]

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and highlights key through-bond (COSY) and through-space (NOESY) correlations that would be expected in 2D NMR experiments, which are invaluable for unambiguous signal assignment.

Molecular_Structure_and_NMR_Correlations cluster_molecule 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide cluster_correlations Key Expected 2D NMR Correlations img img COSY COSY (¹H-¹H Correlation) COSY_corr N-CH₂ ↔ N-CH₂-CH₃ Vinyl-Hα ↔ Vinyl-Hβ Adjacent Aromatic Protons COSY->COSY_corr NOESY NOESY (¹H-¹H Spatial Proximity) NOESY_corr N-CH₂ ↔ Quinolinium-H (peri) Vinyl-Hα ↔ Quinolinium-H Vinyl-Hβ ↔ Phenylamino-H (ortho) NOESY->NOESY_corr

Caption: Molecular structure and key expected 2D NMR correlations for spectral assignment.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of styrylquinolinium dyes. By providing a detailed fingerprint of the molecular structure, ¹H and ¹³C NMR, particularly when augmented with 2D techniques, allow for the unambiguous confirmation of the target compound's identity and stereochemistry. The ability to compare the spectra of related compounds further enhances the confidence in these assignments. The protocols and predictive analyses outlined in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and beyond, who rely on these versatile molecules for their innovative work.

References

  • Synthesis and Structural Study of Styryl Quinolinium Dye. Comptes rendus de l’Académie bulgare des Sciences. [Link]

  • Synthesis and Structural Study of Styryl Quinolinium Dye. Bulgarian Academy of Sciences. [Link]

  • H and C NMR Studies of 5,6,11-Trimethyl-6H-indolo [2,3-b] quinolinium Methylsulfate and Some of Its Derivatives. RCIN. [Link]

  • Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria. PMC. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed. [Link]

  • Solvent Effects on the Spectroscopic Properties of Styrylquinolinium Dyes Series. Semantic Scholar. [Link]

  • Solvent effects on the spectroscopic properties of styrylquinolinium dyes series. PubMed. [Link]

  • 1 HNMR of quinoline -oxadiazole derivatives ranges (compound 6b 1 NMR).... ResearchGate. [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. MDPI. [Link]

  • A Coumarin–Hemicyanine Deep Red Dye with a Large Stokes Shift for the Fluorescence Detection and Naked-Eye Recognition of Cyanide. MDPI. [Link]

  • Optical properties of hemicyanines with terminal amino groups and their application in near-infrared fluorescent imaging of nucleoli. ResearchGate. [Link]

  • Near-Infrared Probes Designed with Hemicyanine Fluorophores Featuring Rhodamine and 1,8-Naphthalic Derivatives for Viscosity and HSA Detection in Live Cells. PMC. [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Royal Society of Chemistry. [Link]

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Beyond Combustion: A Comparative Guide to Purity Verification of Synthesized Quinolinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ionic Trap" in Analysis

In the synthesis of N-alkyl quinolinium salts—widely used as organocatalysts, mitochondrial-targeting vectors, and ionic liquid precursors—researchers frequently encounter a "purity paradox." A sample looks pristine by NMR, melts sharply, yet fails Elemental Analysis (CHN) by a wide margin (often >0.5% deviation).

This guide addresses the specific analytical challenges posed by the hygroscopic and ionic nature of quinolinium scaffolds. We move beyond the traditional reliance on combustion analysis, advocating for Quantitative NMR (qNMR) as the primary validation metric, supported by ion-pair HPLC.

Part 1: The Analytical Challenge

Quinolinium salts present three distinct barriers to standard purity verification:

  • Hygroscopicity & Solvates: The quaternary nitrogen renders these salts highly hygroscopic. Furthermore, the crystal lattice frequently traps reaction solvents (ethanol, acetone) that high-vacuum drying cannot easily remove without degrading the salt.

  • Combustion Inefficiency: In CHN analysis, halide counter-ions (I⁻, Br⁻) can interfere with oxidation, and the formation of refractory carbides can lead to low carbon values.

  • Ionic Tailing: In standard reverse-phase HPLC, the permanent positive charge interacts with residual silanols on silica columns, causing severe peak tailing that makes integration (and thus purity calculation) unreliable.

Comparative Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HPLC (UV/CAD)
Primary Utility Bulk elemental compositionAbsolute purity (wt%) & Solvate IDTrace impurity profiling
Sample Requirement >5 mg (destructive)~10 mg (non-destructive)<1 mg (destructive)
Accuracy Low (sensitive to water/solvents)High (<1% error) Medium (response factor dependent)
Water Sensitivity High (distorts results)None (if distinct from signals)N/A
Counter-ion Data Indirect (by mass balance)Indirect (unless counter-ion has protons)Indirect (unless IC-MS used)
Verdict Legacy MethodRecommended Gold Standard Essential for trace analysis

Part 2: The Solution – Quantitative NMR (qNMR)[1][2][3][4][5][6]

qNMR is the most robust method for quinolinium salts because it measures the molar ratio of the analyte against a certified internal standard (IS), ignoring water, inorganic salts, and insoluble impurities.

Protocol A: The Self-Validating qNMR Workflow

Objective: Determine absolute purity with


 precision.

1. Internal Standard (IS) Selection For quinolinium salts (aromatic protons: 7.5–9.5 ppm; N-alkyl protons: 0.9–5.0 ppm), you must select an IS that does not overlap.

  • Recommended:Dimethyl Sulfone (DMSO

    
    ) .
    
    • Shift: Singlet at ~3.0 ppm (in DMSO-d

      
      ).
      
    • Why: It sits cleanly in the "gap" between the alkyl chain and the aromatic ring. It is non-hygroscopic and chemically inert toward alkylating agents.

  • Alternative:1,3,5-Trimethoxybenzene .

    • Shift: Singlet at ~6.1 ppm.

    • Why: Good for salts with complex alkyl chains that obscure the 3.0 ppm region.

2. Sample Preparation (The "Gravimetric" Step) Precision weighing is the only source of error here.

  • Dry the quinolinium salt at 60°C under high vacuum (0.1 mbar) over P

    
    O
    
    
    
    for 12 hours.
  • Using a micro-balance (readability 0.001 mg), weigh approx. 10–15 mg of the Quinolinium Salt (

    
    ) directly into a vial.
    
  • Weigh approx. 5–8 mg of the Internal Standard (

    
    ) into the same vial.
    
    • Target: A 1:1 molar ratio is ideal, but signal-to-noise (S/N) > 400:1 is the real requirement.

  • Add 0.6 mL of DMSO-d

    
     .
    
    • Note: Avoid D

      
      O if possible, as it causes exchange of acidic protons (e.g., position 2 on the quinolinium ring), complicating integration.
      

3. Acquisition Parameters (The "Relaxation" Step) Standard proton parameters are insufficient. You must allow full relaxation.

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (or

    
     of the slowest proton).
    
    • Reason: The aromatic protons of quinolinium relax slowly. Short D1 leads to under-integration and false low purity.

  • Scans: 16 or 32 (sufficient for >10 mg).

  • Spectral Width: -2 to 14 ppm.

4. Processing & Calculation

  • Phase and baseline correct manually.

  • Integrate the IS peak (set value to known number of protons, e.g., 6 for DMSO

    
    ).
    
  • Integrate a distinct quinolinium peak (e.g., the H-4 doublet at ~8.5 ppm).

  • Calculate Purity (

    
    ):
    


Where:


 = Integral area, 

= Number of protons,

= Molecular weight,

= Mass weighed,

= Purity of internal standard.[1]

Part 3: HPLC Purity Verification (The "Tailing" Fix)

While qNMR gives absolute purity, HPLC is required to see what the impurities are (e.g., unreacted quinoline or alkyl halides).

Protocol B: Ion-Pair HPLC Method

Standard C18 columns will fail due to the positive charge of the quinolinium nitrogen interacting with silanol groups.

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus) OR a Mixed-Mode column (e.g., SIELC Primesep).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .[2]

    • Mechanism:[3][4][5] TFA acts as an ion-pairing agent, masking the positive charge and sharpening the peak.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection:

    • UV (254 nm): Detects the quinolinium core.

    • CAD (Charged Aerosol Detector): Detects non-UV active counter-ions or aliphatic impurities.

Part 4: Analytical Workflow Diagram

The following decision tree illustrates the logical flow for validating synthesized quinolinium salts, ensuring no time is wasted on failed CHN analysis.

QuinoliniumAnalysis Synthesis Synthesis of Quinolinium Salt Crude Crude Product (Often Hygroscopic Oil) Synthesis->Crude Purification Purification (Recrystallization from EtOH/Et2O) Crude->Purification Drying Vacuum Drying (60°C, P2O5, >12h) Purification->Drying Decision Primary Validation Step Drying->Decision qNMR Method A: qNMR (DMSO-d6 + Dimethyl Sulfone) Decision->qNMR Recommended HPLC Method B: HPLC-UV (H2O/ACN + 0.1% TFA) Decision->HPLC Supporting CHN Method C: CHN Analysis (Combustion) Decision->CHN Legacy/Publication Only PurityCalc Calculate Absolute Purity (Detects Solvates/Water) qNMR->PurityCalc ImpurityProfile Impurity Profiling (Detects Unreacted Quinoline) HPLC->ImpurityProfile FailState High Failure Rate (Due to Hygroscopicity) CHN->FailState Final Release for Biological/Catalytic Use PurityCalc->Final Purity > 98% ImpurityProfile->Final Single Peak

Figure 1: Analytical workflow prioritizing qNMR over combustion analysis to mitigate errors caused by hygroscopicity and solvation.

References

  • Godejohann, M., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • National Institute of Standards and Technology (NIST). "Quantitative NMR (qNMR) Purity Determination." NIST Technical Note.

  • Kouřilová, H., et al. (2012).[3] "Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain." Molecules.

  • Sielc Technologies. "HPLC Method for Analysis of Quinoline and Derivatives on Mixed-Mode Columns."

  • Bouchard, D., et al. (2020).[6] "qNMR: A Powerful Tool for Purity Determination."[7][8][9][10][11] Regis Technologies.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide, a complex organic molecule that requires careful handling due to its composite chemical nature.

Hazard Assessment and Chemical Profile

ComponentPotential HazardsDisposal Considerations
Quaternary Ammonium Salt Skin and eye irritant, corrosive, toxic.[1] Environmental persistence and aquatic toxicity are also concerns.[4]Must be disposed of as hazardous waste; avoid release into drains or the environment.[5]
Organic Dye Potential for mutagenicity and toxicity. Many dyes are classified as hazardous waste.[3]Often requires collection for incineration or specialized chemical treatment.[3][6]
Iodide Can cause skin and eye irritation or burns. Harmful if ingested or inhaled.[7] Improper disposal can lead to environmental contamination.[2][8]Iodine-containing waste should be collected and treated as hazardous.[2][9]

Given these factors, 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide should be treated as a hazardous substance requiring disposal through an approved waste management program.[10][11]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure:

  • Safety Goggles: To protect against splashes and eye irritation.[7][12]

  • Lab Coat: To prevent contamination of personal clothing.[9]

  • Nitrile Gloves: To protect against skin contact and irritation.[9][12]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][13]

Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the safe and compliant disposal of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide in both solid and solution forms.

Diagram: Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide start Start: Identify Waste (Solid or Solution) solid_waste Solid Waste start->solid_waste solution_waste Aqueous Solution Waste start->solution_waste spill_cleanup Contaminated Materials (e.g., paper towels, gloves) start->spill_cleanup collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_solution Collect in a labeled, sealed hazardous aqueous waste container. solution_waste->collect_solution collect_contaminated Collect in a labeled, sealed hazardous solid waste container. spill_cleanup->collect_contaminated contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. collect_solid->contact_ehs collect_solution->contact_ehs collect_contaminated->contact_ehs

Caption: Decision workflow for proper segregation and disposal of the chemical waste.

Experimental Protocol: Waste Collection and Storage

For Solid Waste:

  • Segregation: Do not mix with other laboratory waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Containment: Carefully transfer the solid 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide into a designated hazardous waste container that is compatible with the chemical. The container should be clearly labeled.[9][10]

  • Labeling: The label should include the full chemical name, "Hazardous Waste," the date of accumulation, and the responsible researcher's name.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[14]

For Solutions:

  • Collection: Pour aqueous solutions of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide into a dedicated hazardous aqueous waste container. Do not pour down the drain.[2][5]

  • pH Neutralization (If required by EHS): For dilute aqueous solutions, some institutions may allow for neutralization. However, given the complex nature of this compound, it is best to consult with your EHS office before attempting any chemical treatment.

  • Labeling: As with solid waste, the container must be clearly labeled with the chemical name, concentration, "Hazardous Aqueous Waste," and other required information.

  • Storage: Store in a secondary containment bin in a designated waste collection area.

For Contaminated Labware and Debris:

  • Collection: Any materials such as gloves, weighing paper, or pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled hazardous solid waste container.[9]

  • Disposal: This container should be sealed and disposed of through the institutional hazardous waste program.

Final Disposal by EHS

Once the waste containers are full or have reached their designated accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department for pickup.[6][14] They are equipped to handle the final disposal in accordance with all federal, state, and local regulations, which may involve incineration or other specialized treatment methods.[3][5]

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system by adhering to the principle of "cradle-to-grave" waste management. By treating the compound as hazardous from the outset and following stringent collection and labeling procedures, you ensure compliance and safety at every stage. The involvement of your institution's EHS department provides a final layer of expert oversight and ensures that the disposal method is appropriate and legally sound.

References

  • Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. CISA. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. (November 02, 2018). [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. PMC. (May 13, 2025). [Link]

  • Waste Disposal in Laboratory. Environmental Marketing Services. (February 12, 2024). [Link]

  • Review of recent developments in iodine wasteform production. PMC. [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]

  • Safety Data Sheet. Regulations.gov. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Laboratory Hazardous Waste Management. Facilities. [Link]

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide. NSWAI. (September 15, 2015). [Link]

  • SAFETY DATA SHEET. (April 07, 2015). [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.